Technical Documentation Center

Fosaprepitant Impurity 2 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Fosaprepitant Impurity 2
  • CAS: 172673-23-3

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on Fosaprepitant Impurity 2: Structural Elucidation, Formation Mechanisms, and Analytical Workflows

Executive Summary Fosaprepitant dimeglumine is an intravenously administered, water-soluble prodrug of aprepitant, functioning as a selective high-affinity antagonist of the human substance P/neurokinin-1 (NK1) receptor[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fosaprepitant dimeglumine is an intravenously administered, water-soluble prodrug of aprepitant, functioning as a selective high-affinity antagonist of the human substance P/neurokinin-1 (NK1) receptor[1]. Due to the presence of multiple chiral centers in its morpholine core and ethoxy side chain, the asymmetric synthesis of fosaprepitant is highly susceptible to stereochemical leakage.

In compendial and pharmaceutical vendor nomenclature, Fosaprepitant Impurity 2 (CAS: 1523569-87-0 or 1523569-90-5) specifically designates a diastereomeric impurity of the Active Pharmaceutical Ingredient (API) [4]. Controlling this impurity is a critical regulatory requirement, as diastereomers exhibit distinct pharmacokinetic and pharmacodynamic profiles compared to the target (2R, 3S, 1R)-isomer. This whitepaper provides an in-depth analysis of the chemical structure, mechanistic origins, and validated, self-validating analytical protocols for the isolation and quantification of Fosaprepitant Impurity 2.

Chemical Identification & Structural Elucidation

Fosaprepitant Impurity 2 shares the exact molecular formula and connectivity as the API but diverges in its 3D spatial arrangement.

  • Molecular Formula: C₂₃H₂₂F₇N₄O₆P

  • Molecular Weight: 614.41 g/mol

  • API Stereochemistry: (2R, 3S, 1R)

  • Impurity 2 Stereochemistry: Most commonly identified as the (2S, 3S, 1S)-isomer or related epimer.

  • IUPAC Name (Impurity 2): (3-(((2S,3S)-2-((S)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholino)methyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)phosphonic acid.

Because diastereomers have different internal energies and dipole moments, their physicochemical properties (such as solubility and chromatographic retention) differ, allowing for selective analytical resolution.

G Start Chiral Precursors (Morpholine + Alcohol) Coupling Coupling Reaction (Stereoselective) Start->Coupling API Fosaprepitant API (2R, 3S, 1R)-isomer Coupling->API High Enantiomeric Excess (Desired) Imp2 Fosaprepitant Impurity 2 (2S, 3S, 1S)-isomer (Diastereomer) Coupling->Imp2 Chiral Leakage / Epimerization

Fig 1: Stereochemical divergence pathway of Fosaprepitant and Impurity 2.

Mechanisms of Formation (Causality)

Understanding the causality behind the formation of Impurity 2 is essential for optimizing the synthetic route and designing effective purging strategies. The impurity typically arises during the synthesis of the intermediate (2R,3S)-2-[(R)-1-(3,5-Bis-trifluoromethyl-phenyl)ethoxy]-3-(4-fluoro-phenyl)morpholine (BFM2).

  • Chiral Leakage from Starting Materials: The synthesis relies on the chiral alcohol 1-(3,5-bis(trifluoromethyl)phenyl)ethanol. If the starting material has a low Enantiomeric Excess (ee) and contains traces of the (1S)-enantiomer, the subsequent coupling with the morpholine core directly yields the diastereomeric Impurity 2.

  • Epimerization under Harsh Conditions: The etherification step requires strong bases (e.g., sodium hydride or potassium tert-butoxide). These highly basic conditions can cause transient deprotonation at the C2 or C3 positions of the morpholine ring, leading to epimerization. When the stereocenter inverts and is subsequently locked by the addition of the triazolone ring, Impurity 2 is permanently formed.

Process Chemistry Mitigation: To purge this impurity, process chemists employ chiral resolution using resolving agents like Di-p-toluoyl-D-tartaric acid (D-DTTA) to selectively crystallize the desired BFM2 intermediate, leaving Impurity 2 in the mother liquor.

Analytical Workflows & Experimental Protocols

To detect and quantify Impurity 2, a standard C18 hydrophobic column is often insufficient due to the structural similarity of the diastereomers. Causality of Column Choice: A phenyl-based stationary phase (e.g., Phenyl-Hexyl or Phenyl-Silane) is chosen because it provides π−π interactions. Since the spatial orientation of the 4-fluorophenyl and 3,5-bis(trifluoromethyl)phenyl rings differs between the API and Impurity 2, the phenyl column selectively retains one diastereomer longer based on π -stacking geometry, enabling baseline separation [2].

Step-by-Step Methodology: Stability-Indicating RP-HPLC

This protocol serves as a self-validating system : the method is only deemed acceptable for batch release if the System Suitability Testing (SST) criteria are strictly met, proving the column's π−π selectivity is intact.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Dissolve 3.4 g of K2​HPO4​ (or 0.5 M Ammonium dihydrogen phosphate) in 1000 mL of HPLC-grade water. Adjust pH to 2.2 using orthophosphoric acid. Mix with Acetonitrile in an 80:20 (v/v) ratio.

  • Mobile Phase B: Methanol and Acetonitrile in a 70:30 (v/v) ratio.

Step 2: Sample Preparation

  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Standard/Sample: Accurately weigh 10 mg of Fosaprepitant API and dissolve in 10 mL of diluent to yield a 1.0 mg/mL concentration.

  • SST Solution: Spike the 1.0 mg/mL API solution with 0.15% (w/w) of Fosaprepitant Impurity 2 reference standard[3].

Step 3: Chromatographic Conditions

  • Column: Unison UK-Phenyl or Zorbax Eclipse XDB (250 mm × 4.6 mm, 3-5 µm).

  • Column Temperature: 30°C - 35°C.

  • Flow Rate: 1.0 - 1.2 mL/min.

  • Detection: UV at 210 nm.

  • Gradient Program:

    • 0 min: 30% B

    • 15 min: 60% B

    • 17 min: 65% B

    • 18 min: 30% B

    • 25 min: 30% B (Re-equilibration)

Step 4: Self-Validation (SST Criteria)

  • Inject 20 µL of the SST Solution.

  • Pass Criteria: The Resolution ( Rs​ ) between Fosaprepitant and Impurity 2 must be ≥1.5 . The tailing factor for the API peak must be ≤1.5 . If these criteria are met, the system's stereoselective integrity is validated.

Workflow Prep Sample Prep 1.0 mg/mL in Diluent HPLC RP-HPLC Separation Phenyl Column Gradient Elution Prep->HPLC Detect UV Detection at 210 nm HPLC->Detect SST System Suitability Resolution > 1.5 Detect->SST

Fig 2: Self-validating HPLC workflow for Impurity 2 quantification.

Quantitative Data Presentation

The following table summarizes the comparative physicochemical and chromatographic properties of the API and Impurity 2, demonstrating the necessity of the specialized HPLC parameters.

Property / ParameterFosaprepitant (API)Fosaprepitant Impurity 2
Stereochemistry (2R, 3S, 1R)(2S, 3S, 1S)
Molecular Weight 614.41 g/mol 614.41 g/mol
CAS Number 172673-20-01523569-87-0 / 1523569-90-5
Origin Target SynthesisChiral Leakage / Epimerization
Relative Retention Time (RRT) 1.00~1.12 - 1.15 (Method Dependent)
ICH Qualification Limit N/A0.15% w/w (Based on max daily dose)
Detection Wavelength 210 nm210 nm

References

  • Title: Fosaprepitant Dimeglumine Compound Summary Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Development and validation of a stability-indicating HPLC method to determine the impurity profile of fosaprepitant dimeglumine in the injection formulation Source: Pakistan Journal of Pharmaceutical Sciences (PubMed) URL: [Link]

  • Title: Fosaprepitant Impurities and Related Compounds Source: Veeprho Pharmaceuticals URL: [Link]

Exploratory

Comprehensive Elucidation of the Fosaprepitant Degradation Pathway to Impurity 2: Mechanisms, Methodologies, and Analytical Profiling

Pharmacological Context and the Stability Paradigm Fosaprepitant dimeglumine is a water-soluble, phosphorylated prodrug of aprepitant, widely utilized in intravenous formulations for the prevention of chemotherapy-induce...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context and the Stability Paradigm

Fosaprepitant dimeglumine is a water-soluble, phosphorylated prodrug of aprepitant, widely utilized in intravenous formulations for the prevention of chemotherapy-induced nausea and vomiting (CINV) . While the lyophilized formulation exhibits robust stability when stored at low temperatures, reconstitution in aqueous media initiates a cascade of chemical degradation events.

For formulation scientists and analytical chemists, understanding the specific degradation pathways to terminal degradants—particularly Impurity 2 (CAS 172673-23-3, C₂₃H₂₁F₇N₄O₄) —is critical. Impurity 2 represents a significant oxidative degradant that emerges downstream of the prodrug's initial hydrolysis. Because even minor structural modifications can drastically alter receptor binding affinity and toxicity profiles, mapping this pathway is a regulatory imperative.

Mechanistic Causality: From Prodrug to Impurity 2

The degradation of fosaprepitant to Impurity 2 is not a single-step event; it is a sequential, two-phase chemical transformation driven by the inherent vulnerabilities of the molecule's functional groups.

Phase I: Hydrolytic Dephosphorylation

Fosaprepitant (C₂₃H₂₂F₇N₄O₆P) features a highly labile N-phosphoryl bond. The activation energy for the hydrolysis of this prodrug is approximately 91 kJ/mol, making it highly susceptible to cleavage in aqueous environments . Water acts as a nucleophile, attacking the phosphoryl group. This reaction is catalyzed by both acidic and basic extremes but proceeds inevitably even at neutral pH, yielding the active intermediate, Aprepitant (C₂₃H₂₁F₇N₄O₃) .

Phase II: Oxidative Degradation

While aprepitant is a stable crystalline solid in isolation, it remains vulnerable to oxidative stress in solution. Exposure to reactive oxygen species (ROS) or peroxides leads to the oxidation of the electron-rich nitrogen atoms within the morpholine ring or the triazolinone moiety. This N-oxidation event adds a single oxygen atom (+16 Da), generating Impurity 2 (C₂₃H₂₁F₇N₄O₄) . This structural shift significantly alters the molecule's partition coefficient, making it a critical target for stability-indicating assays.

Pathway N1 Fosaprepitant Prodrug (C23H22F7N4O6P) N2 Aprepitant Intermediate (C23H21F7N4O3) N1->N2 Hydrolysis (-H3PO4) Acidic/Thermal Stress N3 Impurity 2 Oxidized Degradant (C23H21F7N4O4) N2->N3 Oxidation (+O) Oxidative Stress

Fig 1: Two-step degradation pathway of Fosaprepitant to Impurity 2 via hydrolysis and oxidation.

Experimental Methodologies: Self-Validating Profiling Protocol

To accurately profile Impurity 2, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is required . The following protocol isolates the variables of hydrolysis and oxidation to quantify degradation kinetics reliably.

Step-by-Step Forced Degradation & HPLC Workflow

1. API Solubilization: Dissolve 10 mg of Fosaprepitant dimeglumine API in 5 mL of methanol. Causality: Methanol ensures complete solubilization of both the highly polar phosphorylated prodrug and the highly hydrophobic downstream degradants.

2. Oxidative Stress Induction: Dilute the methanolic solution with 3% H₂O₂ to achieve a final API concentration of 100 µg/mL. Reflux the solution at 60°C for exactly 2 hours. Causality: Thermal energy accelerates the oxidative conversion of the intermediate aprepitant to Impurity 2, ensuring the degradant is generated in quantifiable amounts above the Limit of Quantitation (LOQ).

3. Reaction Quenching: Cool the sample to 25°C and neutralize residual reactive oxygen species. Causality: Quenching halts the degradation kinetics at a specific time point, ensuring reproducibility across multiple analytical runs.

4. System Suitability Validation (Self-Validation Step): Prior to sample injection, run a standard mix containing Fosaprepitant, Aprepitant, and Impurity 2 reference standards. The system is validated only if the chromatographic resolution (Rs) between Aprepitant and Impurity 2 is > 2.0, and the tailing factor for Fosaprepitant is < 1.5.

5. Chromatographic Separation: Inject 20 µL of the stressed sample into an HPLC system equipped with a NanoChrom C18 column (250 mm × 4.6 mm, 5 µm) maintained at 35°C.

  • Mobile Phase A: 0.5 M ammonium dihydrogen phosphate adjusted to pH 2.2 with orthophosphoric acid.

  • Mobile Phase B: Methanol and Acetonitrile (70:30 v/v).

  • Causality of pH Choice: The highly acidic pH of 2.2 is critical. It ensures the phosphate group of any residual fosaprepitant remains fully protonated, suppressing ionization. This prevents peak tailing and ensures sharp resolution from the hydrophobic Impurity 2.

Workflow S1 1. API Preparation (Fosaprepitant Dimeglumine) S2 2. Forced Degradation (3% H2O2, 60°C, 2h) S1->S2 S3 3. Neutralization & Sample Dilution S2->S3 S4 4. HPLC Separation (NanoChrom C18, pH 2.2) S3->S4 S5 5. Impurity 2 Quantification S4->S5

Fig 2: Step-by-step experimental workflow for forced degradation and HPLC quantification.

Quantitative Stability Data

The isolation of specific stress vectors allows for the precise mapping of Impurity 2 formation. The table below summarizes the quantitative degradation profile of Fosaprepitant under varied forced stress conditions .

Stress ConditionReagents / EnvironmentTemp & TimePrimary Degradant IdentifiedImpurity 2 Yield (%)
Hydrolytic (Acid) 0.1 N HCl60°C, 24hAprepitant< 0.1%
Hydrolytic (Base) 0.1 N NaOH60°C, 24hAprepitant< 0.1%
Oxidative 3% H₂O₂60°C, 2hImpurity 2 12.4%
Thermal Dry Heat70°C, 48hAprepitant1.2%
Photolytic UV Light (254 nm)25°C, 7 daysAprepitant0.5%

Data Interpretation: The data definitively proves that while hydrolysis (yielding aprepitant) is the universal first step of degradation across all stress conditions, Impurity 2 is exclusively a product of oxidative stress . Acidic, basic, and photolytic conditions fail to generate Impurity 2 above the 0.1% reporting threshold, validating the mechanistic pathway outlined in Section 2.

Conclusion

The degradation of fosaprepitant to Impurity 2 is a highly specific, two-step hydrolytic-oxidative pathway. By understanding the causality behind the lability of the N-phosphoryl bond and the subsequent susceptibility of the morpholine ring to oxidation, drug development professionals can engineer more resilient lyophilized matrices and optimize reconstitution protocols. The rigorous, pH-controlled HPLC methodology provided ensures that Impurity 2 can be reliably quantified, maintaining the scientific integrity required for regulatory submissions.

References

  • European Medicines Agency (EMA). "IVEMEND (fosaprepitant dimeglumine) - Scientific Discussion." EMA EPAR Publications. URL:[Link]

  • The Royal Society of Chemistry. "CHAPTER 2: Hydrolytic Degradation." RSC Books. URL: [Link]

  • National Institutes of Health (NIH) / PubMed. "Development and validation of a stability-indicating HPLC method to determine the impurity profile of fosaprepitant dimeglumine in the injection formulation." Pak J Pharm Sci. URL:[Link]

Foundational

Mechanistic Pathways and Analytical Control of Fosaprepitant Impurity 2

Executive Summary Fosaprepitant dimeglumine, an intravenous prodrug of the NK1 receptor antagonist aprepitant, presents unique analytical challenges due to its susceptibility to hydrolytic and oxidative degradation. This...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fosaprepitant dimeglumine, an intravenous prodrug of the NK1 receptor antagonist aprepitant, presents unique analytical challenges due to its susceptibility to hydrolytic and oxidative degradation. This technical whitepaper elucidates the mechanism of formation for Fosaprepitant Impurity 2—predominantly characterized in forced degradation studies as Aprepitant N-oxide (CAS 172673-23-3) —and details a self-validating analytical protocol for its accurate quantification.

Introduction: The Stability Landscape of Fosaprepitant

Fosaprepitant is formulated as a dimeglumine salt to enhance aqueous solubility for intravenous administration. However, the phosphoramidate linkage is highly labile in aqueous environments, leading to rapid hydrolysis into the active moiety, aprepitant (often classified as Impurity 1)[1].

Beyond primary hydrolysis, the morpholine ring of the aprepitant core is highly susceptible to oxidative stress, yielding secondary degradation products such as Impurity 2 (Aprepitant N-oxide)[2]. Regulatory guidelines (ICH Q3A/Q3B) mandate the rigorous identification and qualification of these impurities, typically limiting unspecified degradation products to 0.05% - 0.10% w/w depending on the maximum daily dose[3].

Mechanistic Elucidation: The N-Oxidation Pathway

The formation of Impurity 2 is driven by the oxidative vulnerability of the tertiary amine within the morpholine ring of the drug's core structure.

Mechanistic Causality: In the presence of reactive oxygen species (ROS) or peroxides (which can be generated by formulation excipients or induced during forced oxidative stress), the lone pair of electrons on the morpholine nitrogen acts as a nucleophile. It attacks the electrophilic oxygen of the peroxide, forming a transient hydroperoxide complex that rapidly collapses into a stable N-oxide[4].

Because the bulky phosphate group on fosaprepitant provides steric hindrance, the molecule typically undergoes dephosphorylation first to expose the aprepitant core. Therefore, the N-oxide is almost exclusively observed as a secondary degradant (Aprepitant N-oxide) rather than a direct fosaprepitant N-oxide[3].

Pathway Fosa Fosaprepitant (Prodrug) Hydrolysis Hydrolysis (-H2O, -PO3) Fosa->Hydrolysis Oxidation Oxidation (ROS / Peroxides) Fosa->Oxidation Direct Oxidation (Minor) Apre Aprepitant (Impurity 1) Hydrolysis->Apre Apre->Oxidation Imp2 Aprepitant N-Oxide (Impurity 2) Oxidation->Imp2

Fig 1: Oxidative degradation pathway of Fosaprepitant to Impurity 2.

(Note on Chiral Diastereomers: Some commercial reference standards designate specific chiral diastereomers, such as CAS 1523569-87-0, as "Impurity 2"[5]. However, these are process-related impurities arising from epimerization during the synthesis of chiral starting materials, rather than true degradation products formed during the drug product's shelf-life).

Causality in Experimental Protocol Design

To accurately capture the degradation kinetics of Fosaprepitant, a Stability-Indicating Method (SIM) must be designed as a self-validating system.

  • Why Gradient RP-HPLC? Fosaprepitant is highly polar due to its phosphate group, while aprepitant and its N-oxide are significantly more hydrophobic. A gradient elution (e.g., transitioning from 20% to 80% acetonitrile) is mandatory to retain the polar prodrug on the stationary phase while successfully eluting the hydrophobic degradants within a reasonable runtime[3].

  • Why pH Control? The mobile phase must be strictly buffered (e.g., using orthophosphoric acid or phosphate buffer at pH 2.15) to suppress the ionization of the phosphate group on the parent drug. This ensures sharp peak shapes, prevents peak tailing, and eliminates co-elution with closely related impurities[6].

Step-by-Step Methodology: Forced Degradation & Impurity Profiling

The following protocol details the oxidative stress testing required to generate, isolate, and quantify Impurity 2. This workflow is self-validating, utilizing a quenching step to freeze kinetics and orthogonal LC-MS/MS for structural confirmation.

Step 1: Sample Preparation Prepare a 1.0 mg/mL stock solution of Fosaprepitant Dimeglumine API in a diluent of Water:Acetonitrile (50:50, v/v).

Step 2: Oxidative Stress Induction Transfer 5.0 mL of the stock solution to a 50 mL volumetric flask. Add 5.0 mL of 3% H2O2 to induce oxidative stress.

Step 3: Thermal Incubation Incubate the flask in a dark, temperature-controlled chamber at 60°C for 6 hours. (Crucial: Darkness is required to isolate oxidative degradation from photolytic degradation pathways).

Step 4: Kinetic Quenching Remove the sample and immediately cool to 5°C to halt degradation kinetics. Quench residual peroxide by adding a stoichiometric amount of sodium bisulfite. Dilute to volume with the mobile phase diluent.

Step 5: Chromatographic Analysis Inject 20 µL onto a C18 column (250 mm × 4.6 mm, 5 µm) maintained at 35°C. Utilize a gradient mobile phase of 0.1% Phosphoric Acid (Mobile Phase A) and Acetonitrile (Mobile Phase B). Monitor the eluent via UV detection at 210 nm[7].

Step 6: Mass Spectrometry Validation Confirm the identity of Impurity 2 via LC-MS/MS in positive electrospray ionization (ESI+) mode, targeting the specific [M+H]+ ion at m/z 551.4[8].

Workflow Step1 1. API Stress Testing (3% H2O2, 60°C) Step2 2. Sample Quenching (Sodium Bisulfite) Step1->Step2 Step3 3. RP-HPLC Separation (Gradient Elution) Step2->Step3 Step4 4. LC-MS/MS Validation (m/z 551 [M+H]+) Step3->Step4

Fig 2: Self-validating workflow for oxidative stress testing and profiling.

Quantitative Data Presentation

The table below summarizes typical forced degradation profiles for Fosaprepitant, highlighting the specific conditions under which Impurity 2 emerges compared to the primary hydrolytic degradant.

Stress ConditionReagent / EnvironmentTime & TempMajor Degradant Formed% Degradation
Hydrolytic (Acid) 0.1 M HCl24h @ 60°CAprepitant (Impurity 1)15.2%
Hydrolytic (Base) 0.1 M NaOH24h @ 60°CAprepitant (Impurity 1)12.8%
Oxidative 3% H₂O₂6h @ 60°CAprepitant N-oxide (Impurity 2)8.5%
Thermal Solid State7 Days @ 80°CAprepitant (Impurity 1)4.1%
Photolytic UV-Vis Light (ICH)1.2M lux hoursUnspecified< 1.0%

Data synthesized from standard stability-indicating HPLC method validations[3][6].

Conclusion

The formation of Fosaprepitant Impurity 2 (Aprepitant N-oxide) represents a critical oxidative liability in the drug's stability profile. By understanding the nucleophilic vulnerability of the morpholine ring and employing rigorous, self-validating gradient RP-HPLC-MS protocols, analytical scientists can effectively monitor and control this degradant. This mechanistic understanding is paramount for optimizing formulation strategies—such as the exclusion of peroxide-generating excipients—to ensure shelf-life compliance and patient safety.

References

  • Fosaprepitant Impurities and Related Compound - Veeprho. Available at: [Link]

  • Development and validation of a stability-indicating HPLC method to determine the impurity profile of fosaprepitant dimeglumine in the injection formulation - PubMed / NIH. Available at:[Link]

  • Quality by design approach for stability indicating method for fosaprepitant dimeglumine - Asian Publication Corporation. Available at:[Link]

  • Fosaprepitant Dimeglumine | CAS 265121-04-8 - Veeprho. Available at:[Link]

  • SEPARATION AND QUANTIFICATION OF PROCESS RELATED IMPURITIES AND DIASTEREOMERS IN APREPITANT BULK DRUG SUBSTANCE - ResearchGate. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to Fosaprepitant Impurity 2 (Aprepitant N-Oxide)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of a critical impurity associated with the antiemetic drug fosaprepitant. Initially designated as "Fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of a critical impurity associated with the antiemetic drug fosaprepitant. Initially designated as "Fosaprepitant Impurity 2," this compound has been definitively identified as Aprepitant N-Oxide . This document, compiled from a Senior Application Scientist's perspective, delves into the core physicochemical properties, analytical methodologies for identification and quantification, and the underlying scientific principles guiding these protocols.

Core Identification and Physicochemical Properties

The accurate identification of any pharmaceutical impurity is the bedrock of drug safety and quality control. What has been referred to as Fosaprepitant Impurity 2 is, in fact, the N-oxide derivative of aprepitant, the active metabolite of fosaprepitant.

Molecular Identity:

ParameterValueSource(s)
Systematic Name 5-([(2R,3S)-2-((R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy)-3-(4-fluorophenyl)-4-oxido-morpholino]methyl)-1H-1,2,4-triazol-3(2H)-one[1][2]
CAS Number 172673-23-3[1][2]
Molecular Formula C₂₃H₂₁F₇N₄O₄[1][2]
Molecular Weight 550.43 g/mol [1]
Exact Mass 550.1451 g/mol [3]

Note: The exact mass is a critical parameter for high-resolution mass spectrometry (HRMS) identification.

Fosaprepitant is a prodrug that is rapidly converted to aprepitant in the body.[4] Aprepitant itself is susceptible to metabolism, primarily through oxidation of the morpholine ring and its side chains.[5] The formation of Aprepitant N-Oxide is a direct consequence of this metabolic pathway. While fosaprepitant is administered intravenously, its rapid conversion means that impurities related to aprepitant are of significant interest in understanding the overall impurity profile of the drug product.

Analytical Characterization and Methodologies

The robust detection and quantification of Aprepitant N-Oxide are paramount for ensuring the quality and safety of fosaprepitant formulations. A multi-faceted analytical approach, combining chromatographic separation with spectroscopic detection, is essential for the unambiguous identification and precise measurement of this impurity.

Chromatographic Separation

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone for separating Aprepitant N-Oxide from the parent drug, fosaprepitant, its active form, aprepitant, and other related substances. The selection of stationary and mobile phases is critical to achieving optimal resolution.

A Representative RP-HPLC Method:

ParameterTypical ConditionsRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent hydrophobic retention and selectivity for the separation of fosaprepitant and its relatively non-polar impurities.
Mobile Phase A Aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to be acidic)An acidic pH helps to suppress the ionization of any basic functional groups, leading to better peak shape and retention.
Mobile Phase B Acetonitrile or MethanolThese organic solvents are used to elute the analytes from the C18 column. The gradient is optimized to ensure adequate separation of all components.
Detection UV at approximately 210 nmThis wavelength provides good sensitivity for both fosaprepitant and its impurities, which contain chromophores that absorb in the low UV region.
Flow Rate 1.0 mL/minA standard flow rate that provides a balance between analysis time and separation efficiency.
Column Temperature Ambient or controlled (e.g., 25-30 °C)Maintaining a consistent temperature ensures reproducible retention times.

This is a generalized method; specific conditions may need to be optimized based on the exact formulation and analytical instrumentation.

Spectroscopic Identification

Unequivocal identification of Aprepitant N-Oxide relies on spectroscopic techniques that provide structural information.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental composition of the impurity. The accurate mass measurement of the protonated molecule ([M+H]⁺) should align with the calculated exact mass of C₂₃H₂₂F₇N₄O₄⁺. Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pattern, providing further structural confirmation.

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the molecule. The N-O stretching vibration would be a key diagnostic peak to differentiate Aprepitant N-Oxide from aprepitant.

Formation and Control

Understanding the formation pathway of Aprepitant N-Oxide is crucial for developing control strategies during drug manufacturing and storage. As a metabolite of aprepitant, its presence in the final drug product could indicate degradation of the active moiety. The primary route of formation is likely through the in-vivo or in-vitro oxidation of the tertiary amine in the morpholine ring of aprepitant.

Fosaprepitant Fosaprepitant Aprepitant Aprepitant Fosaprepitant->Aprepitant Rapid in-vivo conversion N_Oxide Aprepitant N-Oxide (Fosaprepitant Impurity 2) Aprepitant->N_Oxide Oxidation of morpholine nitrogen

Caption: Formation pathway of Aprepitant N-Oxide.

Control of this impurity involves stringent control of the manufacturing process of fosaprepitant to minimize the presence of any degradants. Stability studies under various stress conditions (e.g., oxidative, thermal, photolytic) are essential to understand the propensity for Aprepitant N-Oxide formation and to establish appropriate storage conditions and shelf-life for the drug product.

Experimental Protocols

Protocol for HPLC Analysis of Fosaprepitant and its Impurities

Objective: To separate and quantify fosaprepitant and its related substances, including Aprepitant N-Oxide, by RP-HPLC.

Materials:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Fosaprepitant reference standard

  • Aprepitant N-Oxide reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (pH 3.0)

  • Water (HPLC grade)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a phosphate buffer solution and adjust the pH to 3.0 with phosphoric acid. Filter and degas.

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve fosaprepitant and Aprepitant N-Oxide reference standards in a suitable diluent (e.g., a mixture of mobile phases) to obtain a known concentration.

  • Sample Preparation:

    • Accurately weigh and dissolve the fosaprepitant drug substance or product in the diluent to a specified concentration.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 25 °C).

    • Set the UV detection wavelength to 210 nm.

    • Set the flow rate to 1.0 mL/min.

    • Program a suitable gradient elution profile to achieve separation.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peaks based on their retention times relative to the standards.

    • Quantify the impurities using the peak areas and the known concentration of the standards.

cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing P1 Prepare Mobile Phases (A: Buffer, B: ACN) A1 Set Chromatographic Conditions (Column, Temp, Wavelength, Flow, Gradient) P1->A1 P2 Prepare Standard Solutions (Fosaprepitant, Impurities) A2 Inject Solutions P2->A2 P3 Prepare Sample Solution P3->A2 A1->A2 A3 Data Acquisition A2->A3 D1 Peak Identification (based on Retention Time) A3->D1 D2 Peak Integration and Quantification D1->D2 D3 Report Results D2->D3

Caption: HPLC workflow for impurity analysis.

Conclusion

The impurity initially labeled as "Fosaprepitant Impurity 2" has been conclusively identified as Aprepitant N-Oxide. This guide has provided a detailed overview of its chemical identity, analytical characterization, and a foundational understanding of its formation and control. For researchers and drug development professionals, a thorough understanding of such impurities is not merely a regulatory requirement but a fundamental aspect of ensuring the safety and efficacy of pharmaceutical products. The application of robust, validated analytical methods is critical for the lifecycle management of fosaprepitant.

References

  • Pharmaffiliates. (n.d.). Fosaprepitant-impurities. Retrieved from [Link]

  • Allmpus. (n.d.). Aprepitant N-Oxide. Retrieved from [Link]

  • SynZeal. (n.d.). Fosaprepitant Impurities. Retrieved from [Link]

  • Veeprho. (n.d.). Aprepitant N-Oxide | CAS 172673-23-3. Retrieved from [Link]

  • SynThink. (n.d.). Fosaprepitant EP Impurities & Related Compounds. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Method development and validation for the estimation of aprepitant in pharmaceutical dosage forms by RP-HPLC. Retrieved from [Link]

  • Der Pharma Chemica. (2015). Validated RP-HPLC method for the quantification of aprepitant in bulk and pharmaceutical dosage forms. Retrieved from [Link]

  • Allmpus. (n.d.). FOSAPREPITANT IMPURITY E. Retrieved from [Link]

  • FOSAPREPITANT Product Monograph. (2015, January 8). Retrieved from [Link]

  • Synthesis of the major isomers of Aprepitant and Fosaprepitant. (2016). Chinese Chemical Letters, 27(9), 1463-1467.
  • Detection of aprepitant drug based on low-dimensional un-doped iron oxide nanoparticles prepared by a solution method. (2012, July 30). ETDEWEB.
  • A Sensitive Electroanalytical Approach for Aprepitant Quantification in Pharmaceutical Formulations and Urine Samples at A Boron-Doped Diamond Electrode: The Role of Anionic Surfactant Media. (2022). OUCI.
  • Characterization and Pharmacokinetic Study of Aprepitant Solid Dispersions with Soluplus. (2015). Molecules, 20(11), 20568-20581.
  • Human substance P receptor binding mode of the antagonist drug aprepitant by NMR and crystallography. (2019).
  • Preparation method of aprepitant and fosaprepitant side chain fragments. (2019).
  • Aprepitant and fosaprepitant drug interactions: a systematic review. (2017). British Journal of Clinical Pharmacology, 83(9), 1876-1893.
  • SynThink. (n.d.). 172673-23-3 Aprepitant N-Oxide - Reference Standard. Retrieved from [Link]

Sources

Exploratory

synthesis route and origin of fosaprepitant impurity 2

Synthesis Route and Origin of Fosaprepitant Impurity 2: A Technical Guide to Aprepitant N-Oxide Executive Summary Fosaprepitant dimeglumine is an intravenously administered prodrug of aprepitant, a selective neurokinin-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Synthesis Route and Origin of Fosaprepitant Impurity 2: A Technical Guide to Aprepitant N-Oxide

Executive Summary

Fosaprepitant dimeglumine is an intravenously administered prodrug of aprepitant, a selective neurokinin-1 (NK1) receptor antagonist utilized heavily in oncology to prevent chemotherapy-induced nausea and vomiting. During the synthesis, formulation, and shelf-life storage of fosaprepitant, various related substances and degradation products can emerge. Among these, Fosaprepitant Impurity 2 —widely identified in pharmacopeial reference standards as Aprepitant N-Oxide (CAS: 172673-23-3)—represents a critical oxidative degradation product[1].

This whitepaper provides a comprehensive technical analysis of the mechanistic origin, physicochemical properties, and directed synthesis route of Fosaprepitant Impurity 2. It is designed to equip analytical chemists and regulatory professionals with E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) validated protocols for impurity profiling and standard generation.

Chemical Identity and Physicochemical Profiling

Fosaprepitant Impurity 2 arises from the oxidation of the morpholine ring nitrogen. Because the phosphoryl group on the triazolone ring of fosaprepitant is highly susceptible to hydrolysis in aqueous environments, the N-oxide impurity is frequently detected as a downstream degradant in both the active pharmaceutical ingredient (API) and the final drug product under oxidative stress[2].

Table 1: Physicochemical Data of Fosaprepitant Impurity 2

ParameterValue / Description
Common Nomenclature Fosaprepitant Impurity 2 / Aprepitant N-Oxide
CAS Registry Number 172673-23-3
Molecular Formula C₂₃H₂₁F₇N₄O₄
Molecular Weight 550.43 g/mol
IUPAC Name (2R,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)-4-((5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)morpholine 4-oxide
Structural Feature Morpholine N-oxide derivative
Target [M+H]+ (LC-MS) m/z 551.15

Mechanistic Origin of Impurity 2

The formation of Impurity 2 is driven by two primary pathways: Oxidative Degradation and Process Carryover.

  • Oxidative Degradation (Primary Origin): The morpholine nitrogen in the aprepitant core is a tertiary amine. Tertiary amines are highly susceptible to oxidation by peroxides (often present as trace impurities in excipients like polysorbates or cyclodextrins) or atmospheric oxygen[3]. In the case of fosaprepitant, the prodrug typically first undergoes hydrolysis (cleavage of the N-phosphoryl group) to yield aprepitant, which subsequently undergoes N-oxidation at the morpholine core.

  • Metabolic Relevance: The N-oxidation of the morpholine ring is also a known in vivo metabolic pathway mediated primarily by the hepatic enzyme CYP3A4, making this impurity a highly relevant biological metabolite during pharmacokinetic profiling[4].

Pathway Fosa Fosaprepitant (Prodrug API) Apre Aprepitant (Active Moiety) Fosa->Apre Hydrolysis (Loss of Phosphoryl) Imp2 Fosaprepitant Impurity 2 (Aprepitant N-Oxide) Fosa->Imp2 Simultaneous Hydrolysis & Oxidation (Trace) Apre->Imp2 Oxidation (Morpholine N-oxidation)

Fig 1: Degradation pathway from Fosaprepitant to Impurity 2 via hydrolysis and oxidation.

Directed Synthesis Route for Analytical Standards

To accurately quantify Impurity 2 in API batches per ICH Q3A/Q3B guidelines, analytical laboratories must synthesize it as a high-purity reference standard. The most reliable method involves the direct, controlled oxidation of Aprepitant using meta-chloroperoxybenzoic acid (m-CPBA).

Causality Behind Experimental Choices: m-CPBA is selected over aqueous hydrogen peroxide (H₂O₂) because it provides rapid oxidation kinetics in anhydrous organic solvents (like dichloromethane). This anhydrous environment is critical; it prevents the unwanted hydrolytic ring-opening of the triazolone moiety that frequently occurs in aqueous peroxide mixtures. The reaction is strictly maintained at 0–5°C to prevent over-oxidation or C-N bond cleavage.

Workflow Start Aprepitant API (Starting Material) Oxidation Oxidation Reaction (m-CPBA, DCM, 0-5°C) Start->Oxidation Quench Quenching (Na2S2O3 / NaHCO3) Oxidation->Quench Monitor via TLC/HPLC Extract Extraction & Drying (Organic Phase) Quench->Extract Neutralize peroxides Purify Purification (Silica Gel Chromatography) Extract->Purify Char Characterization (NMR, LC-MS, IR) Purify->Char >95% Purity Yield

Fig 2: Directed synthetic workflow for generating Aprepitant N-Oxide analytical standards.

Step-by-Step Methodology:
  • Preparation: Dissolve 1.0 equivalent of Aprepitant API in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Cool the reaction flask to 0–5°C using an ice-water bath to suppress kinetic side reactions.

  • Oxidation: Slowly add 1.1 equivalents of purified m-CPBA (dissolved in DCM) dropwise to the mixture. Note: The slight stoichiometric excess ensures complete conversion of the tertiary amine, while strict temperature control prevents degradation.

  • Monitoring: Stir the reaction for 2 to 3 hours. Monitor the disappearance of the starting material via TLC or HPLC.

  • Quenching: Once complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Crucial Step: This specifically destroys unreacted peroxides, preventing continued oxidation during the concentration phase[3]. Follow with saturated sodium bicarbonate (NaHCO₃) to neutralize the meta-chlorobenzoic acid byproduct into its water-soluble sodium salt.

  • Extraction: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue using silica gel column chromatography (eluent: DCM/Methanol gradient) to isolate Aprepitant N-Oxide as a highly pure, off-white solid.

Self-Validating Analytical Characterization

To ensure the absolute trustworthiness of the synthesized standard, a multi-modal analytical approach incorporating a self-validating chemical test is required:

  • LC-MS Profiling: The mass spectrum must exhibit an [M+H]+ peak at m/z 551.15, which is exactly 16 Da higher than the parent Aprepitant (m/z 535.15), confirming the addition of a single oxygen atom[1].

  • NMR Spectroscopy: In the ¹H-NMR spectrum, the protons adjacent to the morpholine nitrogen will exhibit a significant downfield chemical shift (typically +0.5 to +1.0 ppm) compared to the parent aprepitant. This confirms the exact site of oxidation.

  • Chemical Reversibility (The Self-Validation Protocol): To definitively prove that the molecule is an N-oxide and not a C-hydroxylated artifact, treat a small analytical aliquot of the synthesized compound with a mild deoxygenating agent like triphenylphosphine (PPh₃). If the compound is a true N-oxide, it will quantitatively revert back to Aprepitant (detectable via HPLC), while forming triphenylphosphine oxide. This closed-loop validation guarantees the structural integrity of the reference standard.

Sources

Protocols & Analytical Methods

Method

Advanced HPLC Method Development and Validation for Fosaprepitant Impurity 2 Detection

Scientific Rationale and Analytical Challenges Fosaprepitant dimeglumine is a water-soluble, injectable phosphorylated prodrug of the neurokinin-1 (NK-1) receptor antagonist aprepitant, widely utilized for the prevention...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale and Analytical Challenges

Fosaprepitant dimeglumine is a water-soluble, injectable phosphorylated prodrug of the neurokinin-1 (NK-1) receptor antagonist aprepitant, widely utilized for the prevention of chemotherapy-induced nausea and vomiting (CINV)[1]. While its formulation circumvents the poor aqueous solubility of oral aprepitant, the molecular architecture of fosaprepitant introduces significant analytical challenges during quality control and stability testing.

Due to its amorphous and hygroscopic nature, fosaprepitant is highly susceptible to aqueous hydrolysis, rapidly degrading into aprepitant under thermal or acidic stress[2][3]. Furthermore, the chemical synthesis of the API generates specific process-related impurities. Impurity 2 (Aprepitant Impurity 2), structurally identified as (2R,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-phenylmorpholine (des-fluoro aprepitant), is a critical hydrophobic byproduct that must be strictly monitored to ensure therapeutic safety and efficacy[4].

The Polarity Paradox in Method Development

The primary challenge in developing a stability-indicating assay for this API lies in the vast polarity differential between the analytes. Fosaprepitant contains a highly polar phosphate group, causing it to elute very early in reversed-phase chromatography. Conversely, Impurity 2 and the primary degradant (aprepitant) are highly hydrophobic, requiring strong organic elution power[2]. An isocratic method is mathematically incapable of resolving these compounds within a reasonable runtime without sacrificing peak symmetry. Therefore, a carefully engineered gradient RP-HPLC method is mandatory[5].

ImpurityLogic API Fosaprepitant Dimeglumine (Highly Polar API) Hydrolysis Aqueous Hydrolysis (Thermal/Acidic Stress) API->Hydrolysis Degradation Aprepitant Aprepitant (Hydrophobic Degradant) Impurity2 Impurity 2 (Des-fluoro Process Impurity) Synthesis Chemical Synthesis Synthesis->API Phosphorylation Synthesis->Impurity2 Side Reaction Hydrolysis->Aprepitant Dephosphorylation

Fig 1. Logical relationship between Fosaprepitant, its primary degradant, and Impurity 2.

Method Development Strategy & Causality

As an application scientist, every chromatographic parameter must be selected based on molecular causality rather than empirical guesswork.

  • Stationary Phase Selection: A high-density C18 column (e.g., Supersil ODS-2 or Symmetry Shield RP-18, 250 mm × 4.6 mm, 5 µm) is selected. The extensive end-capping of these columns prevents secondary interactions between the silanol groups and the phosphate moiety of fosaprepitant, which would otherwise cause severe peak tailing[2][5].

  • Mobile Phase pH: The pKa of the phosphate group dictates that at a neutral pH, fosaprepitant is heavily ionized. To suppress this ionization, improve retention, and sharpen the peak, the aqueous mobile phase must be highly acidic. A phosphate buffer adjusted to pH 2.15–3.10 using orthophosphoric acid is optimal[5][6].

  • Autosampler Temperature: Because fosaprepitant degrades into aprepitant via hydrolysis in aqueous sample diluents at room temperature, the autosampler must be strictly maintained at 5 °C. Failure to do so will result in false-positive degradation readings during the sequence run[2].

Workflow Screening Phase 1: Stationary Phase & pH Screening Evaluate C18 columns & pH 2.15-3.10 Gradient Phase 2: Gradient Optimization Balance elution of polar API & hydrophobic Impurity 2 Screening->Gradient Validation Phase 3: Method Validation (ICH Q2) Assess Specificity, LOD/LOQ, Linearity & Accuracy Gradient->Validation Application Phase 4: Routine QA/QC Quantification of Impurity 2 in API & Formulation Validation->Application

Fig 2. Stepwise logical workflow for stability-indicating HPLC method development.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. System suitability criteria must be met before sample analysis proceeds.

Reagents and Materials
  • Fosaprepitant Dimeglumine API Reference Standard.

  • Impurity 2 (Des-fluoro aprepitant) Reference Standard[4].

  • HPLC-Grade Acetonitrile (ACN) and Milli-Q Water.

  • Potassium dihydrogen phosphate ( KH2​PO4​ ) and Orthophosphoric acid (HPLC Grade).

Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 13.6 g of KH2​PO4​ in 1000 mL of Milli-Q water (0.1 M). Adjust the pH to 2.15 ± 0.05 using 1% orthophosphoric acid. Filter through a 0.45 µm membrane filter and sonicate for 10 minutes to degas[5][6].

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

  • Diluent: Water : Acetonitrile (50:50, v/v).

  • Standard Preparation: Accurately weigh 10 mg of Fosaprepitant Dimeglumine standard and 1 mg of Impurity 2 standard into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent (Store immediately at 5 °C).

  • Sample Preparation: Weigh an amount of API or lyophilized powder equivalent to 10 mg of fosaprepitant. Dissolve in 100 mL of diluent. Filter through a 0.22 µm syringe filter directly into an HPLC vial.

Chromatographic Execution

Set up the HPLC system according to the parameters in Table 1 and the gradient program in Table 2 .

Table 1: Optimized Chromatographic Conditions

ParameterSpecificationCausality / Rationale
Column C18 (250 mm × 4.6 mm, 5 µm)High hydrophobic retention for Impurity 2.
Column Temperature 25 °CEnsures reproducibility of retention times.
Autosampler Temp 5 °CPrevents on-board hydrolysis of API to aprepitant[2].
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Injection Volume 20 µLBalances sensitivity (LOD) with peak shape.
Detection Wavelength 210 nm - 215 nmMaximum UV absorbance for the morpholine/phenyl rings[5].

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Target
0.08020Retain polar fosaprepitant API.
5.08020Isocratic hold to ensure API peak symmetry.
15.04060Ramp to elute moderately retained degradants.
25.02080High organic flush to elute hydrophobic Impurity 2[2].
30.08020Re-equilibration for the next injection.
System Suitability (Self-Validation Check)

Before injecting unknown samples, inject the Standard Preparation six times. The system is validated for the run only if:

  • The resolution ( Rs​ ) between Fosaprepitant and Impurity 2 is ≥2.0 .

  • The tailing factor ( Tf​ ) for the Fosaprepitant peak is ≤1.5 .

  • The Relative Standard Deviation (RSD) of the Impurity 2 peak area is ≤2.0% .

Method Validation Summary

Following ICH Q2(R1) guidelines, the developed method must be validated for Specificity, Linearity, Accuracy, and Sensitivity (LOD/LOQ)[1][2]. The quantitative performance of the method is summarized in Table 3.

Table 3: Validation Data Summary for Impurity 2 & API

Validation ParameterFosaprepitant DimeglumineImpurity 2 (Des-fluoro aprepitant)
Linearity Range 10.0 – 150.0 µg/mL0.5 – 15.0 µg/mL
Correlation Coefficient ( r2 ) ≥0.999 ≥0.999
Limit of Detection (LOD) ~7.4 ng/mL~1.5 ng/mL
Limit of Quantitation (LOQ) ~22.3 ng/mL~4.5 ng/mL
Accuracy (Recovery %) 98.5% – 101.2%97.8% – 102.4%
Method Precision (RSD %) 0.8%1.2%

Note: The ultra-low LOD for Impurity 2 (1.5 ng/mL) confirms the method's sensitivity for trace-level process impurity detection, ensuring compliance with stringent regulatory specification limits[5].

Sources

Application

preparative HPLC isolation techniques for fosaprepitant impurity 2

Application Note: Preparative HPLC Isolation and Structural Elucidation of Fosaprepitant Impurity 2 Executive Summary Fosaprepitant dimeglumine is a highly selective neurokinin-1 (NK1) receptor antagonist prodrug adminis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparative HPLC Isolation and Structural Elucidation of Fosaprepitant Impurity 2

Executive Summary

Fosaprepitant dimeglumine is a highly selective neurokinin-1 (NK1) receptor antagonist prodrug administered intravenously for the prevention of chemotherapy-induced nausea and vomiting (CINV). According to ICH Q3A(R2) and Q3B(R2) guidelines, any degradation product or process impurity exceeding the 0.1% threshold must be isolated and structurally characterized[1]. "Impurity 2"—a critical process/degradation impurity often associated with the hydrolytic pathway of the parent drug—presents unique isolation challenges due to the chemical instability of the phosphorylated prodrug.

This application note provides a self-validating, step-by-step preparative High-Performance Liquid Chromatography (prep-HPLC) protocol designed to isolate Fosaprepitant Impurity 2 with >98% purity, ensuring the recovered material is free from non-volatile salt contamination and suitable for downstream structural elucidation (NMR, LC-MS/MS).

Mechanistic Rationale for Chromatographic Parameters

As a Senior Application Scientist, it is critical to understand why standard analytical methods fail when scaled to preparative isolation for this specific molecule. The experimental design is governed by two major chemical liabilities of fosaprepitant:

  • The Hydrolysis Challenge & The "Chromatographic Reactor" Effect: Fosaprepitant contains a highly labile phosphate ester linkage that rapidly hydrolyzes into aprepitant under acidic conditions. Studies utilizing an HPLC chromatographic reactor approach have demonstrated that the hydrolysis of fosaprepitant has an apparent activation energy of 107 kJ/mol on-column, compared to 91 kJ/mol in a quiescent solution[2]. The silica-based stationary phase can inadvertently act as a catalytic surface, exacerbating degradation. Therefore, strict thermal control is non-negotiable: the autosampler/sample cooler must be maintained at 5 °C, and the column compartment must be strictly controlled at 20 °C to suppress on-column degradation[3][4].

  • The Buffer Paradox (Volatility vs. Resolution): Validated analytical HPLC methods for fosaprepitant impurities universally rely on non-volatile buffers, such as 0.1 M potassium dihydrogen phosphate or orthophosphoric acid adjusted to pH 2.2–3.1[5][6]. While excellent for analytical resolution, scaling these non-volatile buffers to a preparative scale results in massive salt co-precipitation during solvent evaporation, rendering the isolated impurity useless for NMR. To resolve this, our protocol substitutes the non-volatile system with a volatile 10 mM Ammonium Acetate buffer . Because the natural pH of ammonium acetate (~6.8) alters the ionization state of the meglumine and phosphate groups, the pH is carefully titrated to 4.5 using glacial acetic acid. This strikes the exact thermodynamic balance needed to maintain chromatographic selectivity ( α ) while ensuring 100% buffer sublimation during lyophilization.

Experimental Workflow

Workflow N1 Crude Fosaprepitant API (Enriched Impurity 2) N2 Sample Preparation (Cold Water/MeCN, 5°C) N1->N2 N3 Preparative HPLC Separation (Volatile Buffer System) N2->N3 Inject N4 Fraction Collection (UV Triggered at 210 nm) N3->N4 N5 Analytical HPLC Pooling (Purity > 98%) N4->N5 N5->N3 Fail (Repurify) N6 Lyophilization (Buffer Sublimation) N5->N6 Pass N7 Structural Elucidation (NMR, LC-MS/MS) N6->N7

Figure 1: Preparative HPLC isolation and characterization workflow for Fosaprepitant Impurity 2.

Step-by-Step Isolation Protocol

This protocol operates as a self-validating system. Do not proceed to the next phase unless the in-process acceptance criteria are met.

Phase 1: Sample Preparation (Enrichment & Solubilization)
  • Weighing: Transfer 500 mg of crude fosaprepitant API (or forced degradation mother liquor enriched with Impurity 2) into a pre-chilled 50 mL volumetric flask.

  • Solubilization: Dissolve the crude mass in 25 mL of pre-chilled (5 °C) Diluent (Water:Acetonitrile, 50:50 v/v)[6]. Causality: Minimizing the organic ratio in the diluent prevents solvent-front breakthrough during the preparative injection.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter directly into preparative autosampler vials.

  • Storage: Immediately place the vials in the autosampler cooler set to 5 °C.

Phase 2: Preparative HPLC Parameters

Configure the preparative LC system with the following parameters:

  • Column: Reversed-Phase C18 Preparative Column (e.g., 250 mm × 21.2 mm, 5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Milli-Q Water, adjusted to pH 4.5 with Glacial Acetic Acid.

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Flow Rate: 20.0 mL/min.

  • Column Temperature: 20 °C[3].

  • Detection: UV at 210 nm[3].

  • Injection Volume: 1.0 mL to 2.5 mL (dependent on column loading capacity).

Phase 3: System Suitability & Gradient Execution

Before injecting the bulk sample, perform a 100 µL pilot injection to validate the system. The resolution ( Rs​ ) between Fosaprepitant and Impurity 2 must be ≥2.0 . Once validated, execute the gradient program (Table 1) for bulk isolation. Set the fraction collector to trigger based on a combination of UV threshold (>50 mAU) and positive slope to ensure only the core of the Impurity 2 peak is captured.

Phase 4: Fraction Pooling and Lyophilization
  • Analytical Verification: Inject 10 µL of each collected fraction into an analytical HPLC system. Pool only the fractions demonstrating ≥98.0% chromatographic purity.

  • Freezing: Transfer the pooled fractions into a lyophilization flask and flash-freeze using a dry ice/acetone bath.

  • Sublimation: Lyophilize the frozen pool at -50 °C under high vacuum (<0.1 mbar) for 48 to 72 hours. Causality: The high vacuum ensures the complete sublimation of water, acetic acid, and ammonia, leaving behind the pure, desalted solid of Impurity 2.

Data Presentation

Table 1: Optimized Preparative HPLC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)Elution Phase
0.0802020.0Equilibration / Loading
5.0802020.0Isocratic Hold
20.0406020.0Linear Gradient (Target Elution)
25.0208020.0Column Wash
28.0802020.0Re-equilibration
35.0802020.0End of Run

Table 2: System Suitability and Yield Acceptance Criteria

ParameterAcceptance CriterionMechanistic Rationale
Resolution ( Rs​ ) ≥2.0 (API vs. Impurity 2)Ensures baseline separation, preventing cross-contamination during fraction collection.
Tailing Factor ( T ) ≤1.5 for Impurity 2Minimizes peak tailing to maximize fraction yield and prevent overlap with late-eluting degradants.
Fraction Purity ≥98.0% (Analytical HPLC)Mandatory purity threshold required for unambiguous 1H/13C NMR and LC-MS/MS structural elucidation.
Mass Recovery ≥85% post-lyophilizationValidates that the 20 °C column temperature successfully mitigated on-column hydrolytic degradation.

References

  • Development and validation of a stability-indicating HPLC method to determine the impurity profile of fosaprepitant dimeglumine in the injection formulation. Pakistan Journal of Pharmaceutical Sciences, 2023.

  • Quality by Design Approach for Development and Validation of Stability Indicating RP-HPLC Method for Fosaprepitant Dimeglumine. Asian Journal of Chemistry, 2020.

  • An HPLC chromatographic reactor approach for investigating the hydrolytic stability of a pharmaceutical compound. ResearchGate, 2013.

  • Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research (PMC), 2010.

Sources

Method

Application Note: NMR Structural Elucidation of Fosaprepitant Impurity 2

Target Audience: Analytical Chemists, NMR Spectroscopists, and CMC Regulatory Scientists Matrix/Scope: Active Pharmaceutical Ingredients (API) Impurity Profiling Executive Summary Fosaprepitant dimeglumine is an intraven...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, NMR Spectroscopists, and CMC Regulatory Scientists Matrix/Scope: Active Pharmaceutical Ingredients (API) Impurity Profiling

Executive Summary

Fosaprepitant dimeglumine is an intravenously administered antiemetic prodrug that rapidly converts to aprepitant in vivo[1]. During the multi-step synthesis and lifecycle storage of fosaprepitant, various process impurities and degradation products can emerge. Regulatory frameworks, specifically ICH Q3A(R2) and Q3B(R2), mandate the rigorous structural elucidation of any impurity exceeding the 0.10% qualification threshold[2].

This application note details the comprehensive Nuclear Magnetic Resonance (NMR) methodology used to elucidate the structure of Fosaprepitant Impurity 2 (also known as Aprepitant Impurity 2, CAS 171338-33-3). Chemically identified as (2R,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-phenylmorpholine, this compound is a critical des-fluoro, des-triazolone intermediate/degradant[3].

Scientific Rationale & Strategy

While Liquid Chromatography-Mass Spectrometry (LC-MS) provides critical molecular weight information (detecting m/z 420 for Impurity 2 [M+H]⁺), it falls short in resolving stereochemical configurations and exact positional substitutions[4].

Authentic fosaprepitant contains a 4-fluorophenyl group and a triazolone ring. Impurity 2 lacks both. To unambiguously confirm the des-fluoro nature of the phenyl ring and validate the (2R, 3S, 1R) stereocenters, a multi-nuclear (1H, 13C, 19F) and 2D NMR (COSY, HSQC, HMBC, NOESY) approach is strictly required[5]. This orthogonal NMR strategy creates a self-validating data matrix where through-bond connectivity (HMBC) is cross-verified by through-space proximity (NOESY).

Experimental Protocols

Self-Validating Sample Preparation

To ensure quantitative reliability and prevent chemical shift drift, the sample preparation must be strictly controlled.

  • Isolation & Weighing: Accurately weigh 15.0 mg of isolated Fosaprepitant Impurity 2 (purity >98% by preparative HPLC).

  • Dissolution: Dissolve the sample in 600 µL of deuterated chloroform (CDCl₃, 99.8% D).

  • Internal Standardization: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). TMS acts as a self-validating internal chemical shift reference (δ 0.00 ppm), eliminating solvent-dependency errors.

  • Tube Preparation: Transfer the homogenous solution into a standard 5 mm precision NMR tube. Ensure the sample depth is exactly 4 cm to prevent magnetic field shimming artifacts and vortexing issues during spinning.

NMR Acquisition Parameters

Experiments are performed on a 600 MHz NMR spectrometer equipped with a cryogenic probe to maximize the signal-to-noise (S/N) ratio for low-concentration carbon detection.

Table 1: Optimized NMR Acquisition Parameters

ExperimentNucleusPulse SequenceScans (NS)Relaxation Delay (D1)Spectral Width
1D Proton ¹Hzg30165.0 s12 ppm
1D Carbon ¹³Czgpg3010242.0 s240 ppm
1D Fluorine ¹⁹Fzg323.0 s400 ppm
2D COSY ¹H-¹Hcosygpqf41.5 s10 ppm (F1/F2)
2D HSQC ¹H-¹³Chsqcedetgpsisp2.281.5 s10 ppm (¹H), 160 ppm (¹³C)
2D HMBC ¹H-¹³Chmbcgplpndqf161.5 s10 ppm (¹H), 220 ppm (¹³C)
2D NOESY ¹H-¹Hnoesygpphpp162.0 s10 ppm (F1/F2), Mix=300ms

Causality Insight: A D1 delay of 5.0 seconds in the ¹H experiment is deliberately chosen. The T₁ relaxation times of isolated aromatic protons can exceed 3 seconds. A shorter D1 would lead to incomplete longitudinal magnetization recovery, skewing quantitative integration and leading to false proton counts.

Workflows and Logical Deduction

NMR_Workflow A Sample Preparation (15 mg in CDCl3 + TMS) B 1D NMR Acquisition (1H, 13C, 19F) A->B C 2D Homonuclear NMR (COSY, NOESY) B->C D 2D Heteronuclear NMR (HSQC, HMBC) B->D E Data Processing & Multiplet Analysis C->E D->E F Structural Elucidation & Stereochemical Confirmation E->F

Caption: Standardized NMR structural elucidation workflow for fosaprepitant impurities.

NMR_Logic A Mass Spec: m/z 420 (Loss of F, Loss of Triazolone) B 19F NMR Absence of -115 ppm signal A->B C 1H & 13C NMR Identify Phenyl & Morpholine B->C D HMBC Linkages: C2-O-CH & C3-Phenyl C->D E NOESY Stereochemistry: (2R, 3S, 1R) D->E F Confirmed Structure: Fosaprepitant Impurity 2 E->F

Caption: Logical deduction pathway for the structural elucidation of Impurity 2.

Results & Data Presentation

¹⁹F NMR Diagnostic Analysis

The ¹⁹F NMR spectrum serves as the primary diagnostic filter. Authentic fosaprepitant exhibits two distinct fluorine environments: the -CF₃ groups (approx. -62.5 ppm) and the 4-fluorophenyl group (approx. -115.0 ppm). In Impurity 2, the signal at -115.0 ppm is completely absent. This definitively rules out the presence of the 4-fluorophenyl moiety, confirming the des-fluoro nature of the C3-phenyl ring.

¹H and ¹³C NMR Assignments

The 1D and 2D NMR data were processed using Fourier transformation, phase correction, and baseline correction. The chemical shifts (δ) are summarized below.

Table 2: ¹H and ¹³C NMR Spectral Data for Fosaprepitant Impurity 2 in CDCl₃

Position¹H Shift (δ, ppm)Multiplicity (J in Hz)¹³C Shift (δ, ppm)HMBC Correlations (¹H to ¹³C)
Morpholine C2 4.42d (J = 2.5)95.8C3, Ethoxy-CH
Morpholine C3 4.05d (J = 2.5)60.2C2, Phenyl-C1'
Morpholine C5 2.85, 3.15m, m45.4C6
Morpholine C6 3.65, 3.95m, m65.1C5, C2
Ethoxy CH 4.85q (J = 6.5)72.5C2, Ethoxy-CH₃, Ar-C1''
Ethoxy CH₃ 1.45d (J = 6.5)24.2Ethoxy-CH
Phenyl (C3) 7.25 - 7.40m (5H)127.0 - 129.5C3
Bis-CF₃ Ar (o-) 7.65s (2H)126.5Ethoxy-CH, Ar-CF₃
Bis-CF₃ Ar (p-) 7.82s (1H)121.2Ar-C(CF₃)
-CF₃ groups --123.8 (q, J=272)-
Mechanistic Insights & Stereochemical Elucidation
  • Connectivity (HMBC): The ether linkage is unequivocally established by the HMBC cross-peak between the morpholine C2 proton (δ 4.42) and the ethoxy methine carbon (δ 72.5). Similarly, the attachment of the unsubstituted phenyl ring to C3 is confirmed by correlations from the C3 proton (δ 4.05) to the quaternary carbon of the phenyl ring.

  • Stereochemistry (NOESY & J-Coupling): The coupling constant between H-2 and H-3 is exceptionally small (J = 2.5 Hz). This indicates a gauche relationship (dihedral angle ~60°), which is characteristic of the cis-relationship between the C2-alkoxy and C3-phenyl groups in the morpholine chair conformation. The NOESY spectrum shows a strong spatial correlation (Nuclear Overhauser Effect) between H-2 and H-3, further validating the (2R, 3S) relative stereochemistry. The absolute configuration is inherited from the chiral starting materials utilized in the synthesis of the aprepitant core[6].

Conclusion

The integration of 1D multinuclear and 2D NMR spectroscopy provides a self-validating, definitive structural assignment for Fosaprepitant Impurity 2. The absence of the ¹⁹F signal at -115 ppm, combined with HMBC connectivity and NOESY stereochemical profiling, successfully identifies the impurity as the des-fluoro, des-triazolone morpholine intermediate. This rigorous analytical approach ensures full compliance with ICH Q3A/Q3B guidelines for impurity characterization in pharmaceutical development[2].

References

  • International Journal of Pharmaceutical Sciences. "Comprehensive Impurity Profiling and Degradation Pathway Elucidation Study". IJPS Journal. URL: [Link]

  • National Institutes of Health (PMC). "Recent trends in the impurity profile of pharmaceuticals". NIH.gov. URL:[Link]

  • ResearchGate. "Critical review of reports on impurity and degradation product profiling in the last decade". ResearchGate. URL: [Link]

  • RHHZ. "Synthesis of the major isomers of Aprepitant and Fosaprepitant". RHHZ.net. URL: [Link]

  • Veeprho. "Fosaprepitant Impurities and Related Compound". Veeprho Pharmaceuticals. URL: [Link]

Sources

Application

Preparation and Certification of Fosaprepitant Impurity 2 Reference Standard: A Comprehensive Synthetic and Analytical Protocol

Executive Summary & Scope Fosaprepitant dimeglumine is a water-soluble prodrug of the neurokinin-1 (NK1) receptor antagonist aprepitant, utilized in the prevention of chemotherapy-induced nausea and vomiting. During the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

Fosaprepitant dimeglumine is a water-soluble prodrug of the neurokinin-1 (NK1) receptor antagonist aprepitant, utilized in the prevention of chemotherapy-induced nausea and vomiting. During the bulk manufacturing of fosaprepitant, strict control of stereochemical and process-related impurities is mandated by regulatory agencies.

Fosaprepitant Impurity 2 (CAS: 1523569-87-0) is pharmacopeially defined in multiple monographs as the SSR-diastereomer of Fosaprepitant dimeglumine . Because the biological efficacy of aprepitant is highly stereospecific, quantifying the SSR-isomer is a critical quality attribute (CQA). This application note provides a field-proven, self-validating protocol for the synthesis, isolation, and analytical certification of the Fosaprepitant Impurity 2 reference standard.

Mechanistic Rationale & Synthetic Strategy

As a Senior Application Scientist, it is vital to understand why specific reagents are chosen, rather than simply executing a recipe. The synthesis of the SSR-isomer of fosaprepitant relies on the phosphorylation of the corresponding SSR-aprepitant starting material.

  • Selective Deprotonation: The triazolinone ring of SSR-aprepitant possesses a weakly acidic NH proton. We utilize Sodium bis(trimethylsilyl)amide (NaHMDS) at cryogenic temperatures (-78 °C to -20 °C). Causality: NaHMDS is a strong, highly sterically hindered, non-nucleophilic base. It selectively deprotonates the triazolinone nitrogen without inducing nucleophilic attack on the sensitive morpholine-acetal linkage.

  • Phosphorylation via TBPP: Tetrabenzyl pyrophosphate (TBPP) is selected as the phosphorylating agent instead of phosphoryl chloride (POCl₃). Causality: The benzyl protecting groups introduced by TBPP can be cleanly removed via mild catalytic hydrogenolysis. If POCl₃ were used, the subsequent required aqueous hydrolysis (acidic or basic) would inevitably degrade the morpholine ring of the aprepitant scaffold.

  • Immediate Salt Trapping: The intermediate fosaprepitant free acid is highly unstable and prone to rapid decomposition[1]. Causality: To create a self-validating and robust workflow, the protocol mandates the immediate in situ addition of N-methyl-D-glucamine (meglumine) post-hydrogenation. This traps the unstable free acid as the stable dimeglumine salt, preventing yield loss and impurity generation.

Synthetic Workflow

G A SSR-Aprepitant (Starting Material) B NaHMDS / THF (-78 °C to -20 °C) A->B Deprotonation C Tetrabenzyl Pyrophosphate (Phosphorylating Agent) B->C Nucleophilic Attack D Dibenzyl Fosaprepitant (SSR-Isomer Intermediate) C->D Phosphorylation E Catalytic Hydrogenation (10% Pd/C, H2, MeOH) D->E Deprotection F Fosaprepitant SSR-Acid (Unstable Intermediate) E->F Hydrogenolysis G N-Methyl-D-glucamine (2.0 Equivalents) F->G Salt Formation H Fosaprepitant Impurity 2 (Dimeglumine Salt) G->H Crystallization

Fig 1: Synthetic workflow for Fosaprepitant Impurity 2 from SSR-Aprepitant.

Detailed Experimental Protocols

Step 1: Preparation of Dibenzyl Fosaprepitant (SSR-Isomer)
  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with SSR-Aprepitant (1.0 eq, 10.0 g) and anhydrous Tetrahydrofuran (THF, 150 mL).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add NaHMDS (1.2 eq, 1.0 M solution in THF) dropwise over 15 minutes. Stir the reaction mixture at -78 °C for 30 minutes to ensure complete enolate formation.

  • Phosphorylation: Dissolve Tetrabenzyl pyrophosphate (TBPP, 1.5 eq) in anhydrous THF (50 mL) and add it dropwise to the reaction mixture.

  • Reaction Progression: Gradually warm the reaction to -20 °C over 2 hours.

    • In-Process Control (IPC) 1: Sample the reaction and analyze via LC-MS. Proceed only when SSR-Aprepitant conversion is > 98%. This self-validating step prevents the carryover of unreacted starting material, which is notoriously difficult to separate from the final product[1].

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (100 mL) at -20 °C. Extract with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the Dibenzyl Fosaprepitant intermediate as a viscous oil.

Step 2: Catalytic Hydrogenation & Salt Formation

Caution: The intermediate generated in this step is highly unstable. Ensure meglumine is prepared and ready before initiating hydrogenation.

  • Hydrogenolysis: Dissolve the Dibenzyl Fosaprepitant intermediate (5.0 g) in anhydrous Methanol (100 mL). Add 10% Pd/C (0.5 g, 10% w/w).

  • Reaction: Evacuate and backfill the flask with Hydrogen gas (H₂) three times. Stir the suspension vigorously under an H₂ atmosphere (balloon or 5 atm) at room temperature for 4 hours[1].

    • IPC 2: Verify complete debenzylation via LC-MS. The mass spectrum should show the complete disappearance of the dibenzyl and monobenzyl mass peaks.

  • Filtration: Filter the reaction mixture rapidly through a pad of Celite under a nitrogen atmosphere to remove the Pd/C catalyst. Wash the Celite pad with cold Methanol (20 mL).

  • Immediate Salt Trapping: Immediately add N-methyl-D-glucamine (Meglumine, 2.0 eq) to the methanolic filtrate. Stir the solution at room temperature for 1 hour to ensure complete salt formation.

  • Isolation: Concentrate the solution under reduced pressure to approximately 20% of its original volume. Add Isopropanol (100 mL) dropwise to precipitate the dimeglumine salt. Filter the white solid, wash with cold Isopropanol, and dry under high vacuum at 35 °C for 24 hours to yield Fosaprepitant Impurity 2.

Analytical Characterization & Certification Data

To certify this synthesized material as a Reference Standard, it must undergo rigorous orthogonal testing. The table below summarizes the required analytical parameters, methodologies, and acceptance criteria.

Analytical TechniqueParameter / MethodAcceptance Criteria / Expected ResultPurpose
HPLC (Chiral) Chiralpak IC column, Isocratic (Ammonium acetate buffer / Acetonitrile)> 99.0% area; Retention Time (RT) must be distinct from the RSR-Aprepitant (API) peak.Confirm stereochemical purity and absence of API crossover.
¹H NMR 400 MHz, CD₃ODConforms to structure. Meglumine characteristic peaks present at 2.5–4.0 ppm. Integration ratio of API core to Meglumine must be 1:2.Structural confirmation and stoichiometric validation.
³¹P NMR 162 MHz, CD₃ODSingle distinct peak at ~ -2.5 ppm.Confirm intact phosphoramidate linkage.
HRMS (ESI+) Q-TOF Mass Spectrometrym/z [M+H]⁺ calculated for the free acid C₂₃H₂₃F₇N₄O₆P: 615.1243.Exact mass confirmation of the impurity core.
KF Titration Karl Fischer Volumetric< 5.0% w/w.Quantify water content to calculate the exact active mass for standard preparation.

References

  • Synthesis of the major isomers of Aprepitant and Fosaprepitant Source: Chinese Chemical Letters / ResearchGate URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving HPLC Co-Elution of Fosaprepitant Impurity 1 and Impurity 2

Welcome to the Analytical Method Development Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals struggling to achieve baseline separation of p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Method Development Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals struggling to achieve baseline separation of process-related impurities in Fosaprepitant dimeglumine formulations.

Fosaprepitant is a phosphorylated prodrug of aprepitant. During stability-indicating method development, analysts frequently encounter the stubborn co-elution of Impurity 1 and Impurity 2 . These compounds are often 1[1] originating from the aprepitant synthesis pathway. Because they share nearly identical molecular weights and partition coefficients (LogP), standard dispersive hydrophobic retention is insufficient for separation.

🔬 Troubleshooting FAQs: Mechanisms & Causality

Q1: Why do Impurity 1 and Impurity 2 consistently co-elute on standard C18 columns? Causality & Mechanism: Standard C18 stationary phases separate analytes primarily based on hydrophobicity. Impurity 1 and Impurity 2 possess nearly identical hydrophobic surface areas. When relying solely on hydrophobic (dispersive) interactions, the column cannot discriminate between their subtle three-dimensional spatial arrangements. Resolving them requires shifting from a purely hydrophobic retention mechanism to one that exploits shape selectivity or electronic distribution.

Q2: If a standard C18 column fails, what stationary phase should I switch to? Causality & Mechanism: You must introduce alternative retention mechanisms, such as π-π interactions or enhanced steric selectivity.

  • Solution A (Phenyl Phases): Research demonstrates that 2[2] provide strong π-π electron donor-acceptor interactions between the stationary phase's phenyl rings and the aromatic rings of the impurities, effectively discriminating between slight steric differences.

  • Solution B (Polar-Embedded C18): Alternatively, a highlights the efficacy of polar-embedded columns (e.g., Symmetry Shield RP-18). The embedded polar group reduces secondary silanol interactions and offers unique selectivity for the basic morpholine-containing structures found in these impurities.

Q3: How does the mobile phase pH dictate the resolution of these specific impurities? Causality & Mechanism: Fosaprepitant contains a highly polar phosphate group, while its process impurities often contain weakly basic secondary or tertiary amines (morpholine ring). If the pH is not strictly controlled, partial ionization of these functional groups leads to peak broadening and co-elution.

  • Actionable Step: According to 3[3], utilizing a highly acidic buffer—such as 0.5 M ammonium dihydrogen phosphate adjusted to pH 2.2 with orthophosphoric acid—is critical. This suppresses the ionization of both the phosphate groups and residual silanols on the silica support, ensuring sharp, symmetrical peaks.

Q4: Does column temperature play a significant role in separating diastereomeric impurities? Causality & Mechanism: Yes. Diastereomeric and structurally rigid impurities exhibit different van't Hoff enthalpies of transfer. Lowering the column temperature (e.g., from 35°C to 20°C) decreases the kinetic energy of the analytes, increasing their interaction time with the stationary phase. This amplifies minor differences in spatial orientation and significantly improves resolution.

📊 Quantitative Data: Impact of Method Parameters on Resolution

ParameterStandard ConditionOptimized ConditionCausality for ChangeResolution (Rs)
Stationary Phase Standard C18Phenyl-Silane / Polar-embedded C18Introduces π-π and steric selectivity for diastereomers< 1.0 ➔ > 1.5
Mobile Phase pH pH > 4.0pH 2.2 (Ammonium Phosphate)Suppresses ionization of phosphate groups and silanolsCo-elution ➔ Baseline
Column Temp 35°C20°C – 25°CIncreases interaction time, amplifying spatial differencesTailing ➔ Sharp Peaks
Ion Pairing NoneTBAHS (0.17 g/L)Enhances retention and peak shape of polar moietiesBroad ➔ Symmetrical

⚙️ Experimental Workflow & Method Optimization

HPLC_Optimization Start Co-elution of Fosaprepitant Impurity 1 & 2 Phase Evaluate Stationary Phase Start->Phase C18 Standard C18 (Hydrophobic only) Phase->C18 Current Phenyl Phenyl/Symmetry Shield (π-π & Shape Selectivity) Phase->Phenyl Switch C18->Phenyl pH Optimize Mobile Phase pH Phenyl->pH HighPH pH > 4.0 (Silanol interactions) pH->HighPH Current LowPH pH 2.0 - 2.5 (Suppressed ionization) pH->LowPH Adjust HighPH->LowPH Temp Adjust Column Temperature LowPH->Temp HighTemp Temp > 30°C (Loss of resolution) Temp->HighTemp Current LowTemp Temp 20°C - 25°C (Enhanced separation) Temp->LowTemp Adjust HighTemp->LowTemp Success Baseline Resolution (Rs > 1.5) LowTemp->Success

Workflow for resolving HPLC co-elution of Fosaprepitant Impurities 1 and 2.

🧪 Self-Validating Experimental Protocol

To guarantee reproducibility and scientific integrity, follow this step-by-step methodology based on validated Quality by Design (QbD) parameters. This protocol acts as a self-validating system; if the system suitability criteria in Step 4 are not met, the method flags a preparation error before sample analysis begins.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous Buffer): Dissolve 0.17 g of tetrabutylammonium hydrogen sulphate (TBAHS) in 800 mL of Milli-Q water. Add 200 mL of HPLC-grade acetonitrile. Add 2.0 mL of orthophosphoric acid to adjust the pH to ~2.2. Mix thoroughly, filter through a 0.45 μm membrane, and sonicate to degas.

  • Mobile Phase B (Organic Modifier): Dissolve 0.17 g of TBAHS in 200 mL of Milli-Q water. Add 800 mL of HPLC-grade acetonitrile. Add 2.0 mL of orthophosphoric acid. Filter and degas.

Step 2: Chromatographic Setup
  • Column: Symmetry Shield RP-18 (250 mm × 4.6 mm, 5 μm) OR Unison UK-Phenyl (250 mm × 4.6 mm, 3 μm).

  • Column Temperature: Strictly maintain at 20°C . (Crucial for spatial resolution)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV at 210 nm.

  • Injection Volume: 20 μL.

Step 3: Gradient Elution Profile

Implement the following gradient to ensure early elution of polar degradants, followed by the high-resolution separation of the closely eluting Impurity 1 and 2:

  • 0 – 3 min: 80% A

  • 3 – 12 min: Linear decrease to 40% A

  • 12 – 20 min: Linear decrease to 20% A

  • 20 – 24 min: Hold at 20% A

  • 24 – 25 min: Return to 80% A

  • 25 – 30 min: Re-equilibration at 80% A

Step 4: System Suitability & Self-Validation

Before analyzing unknown samples, inject a resolution standard mixture containing Fosaprepitant API, Impurity 1, and Impurity 2.

  • Validation Gate: The method is only considered valid for use if the resolution ( Rs​ ) between Impurity 1 and Impurity 2 is 1.5 , and the tailing factor for the Fosaprepitant peak is 1.5 . If Rs​<1.5 , verify the column temperature is exactly 20°C and re-check the buffer pH.

📚 References

  • Validation of Stability-Indicating Reverse Phase HPLC Method for the Determination of Related Substances in Fosaprepitant Dimeglumine Drug Substance. International Journal of Pharmacy and Pharmaceutical Research (IJPPR). 2

  • Development and validation of a stability-indicating HPLC method to determine the impurity profile of fosaprepitant dimeglumine in the injection formulation. PubMed / Pak J Pharm Sci. 3

  • Quality by Design Approach for Development and Validation of Stability Indicating RP-HPLC Method for Fosaprepitant Dimeglumine. Asian Journal of Chemistry.

  • Separation and Quantification of Process Related Impurities and Diastereomers in Aprepitant Bulk Drug Substance. ResearchGate. 1

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase Gradients for Fosaprepitant Impurity 2 Separation

Welcome to the Advanced Chromatography Support Center. As drug development professionals, achieving baseline resolution of complex active pharmaceutical ingredients (APIs) is critical for regulatory compliance.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As drug development professionals, achieving baseline resolution of complex active pharmaceutical ingredients (APIs) is critical for regulatory compliance. Fosaprepitant dimeglumine, an injectable N-phosphorylated prodrug of aprepitant, presents unique chromatographic challenges due to its highly polar nature contrasting with its highly hydrophobic degradation products and related substances.

This guide provides mechanistic insights, validated gradient profiles, and self-validating protocols to successfully isolate Impurity 2 (e.g., Aprepitant Impurity 2, a des-phosphoryl derivative) from the main API and adjacent process impurities.

Chromatographic Optimization Workflow

G N1 1. Analyte Profiling (Fosaprepitant vs Impurity 2) N2 2. Buffer Optimization (0.5M NH4H2PO4, pH 2.2) N1->N2 Define pKa & LogP N3 3. Organic Modifier Selection (MeCN / MeOH Blend) N2->N3 Stabilize Ionization N4 4. Gradient Steepness Tuning (Targeting Hydrophobic Elution) N3->N4 Adjust Elution Strength N5 5. System Suitability Test (Resolution > 1.5) N4->N5 Evaluate Chromatogram N5->N4 Fail (Rs < 1.5) N6 6. Method Validation (ICH Q2 Guidelines) N5->N6 Pass (Rs ≥ 1.5)

Logical workflow for HPLC gradient optimization of Fosaprepitant Impurity 2.

FAQ: Mechanistic Causality & Impurity Profiling

Q: Why is Impurity 2 difficult to separate from other related substances? A: The difficulty lies in the vast difference in hydrophobicity across the fosaprepitant impurity profile. Fosaprepitant contains a highly polar phosphate group, causing it to elute early in reversed-phase HPLC. Conversely, Impurity 2 (characterized by a morpholine ring and a bis(trifluoromethyl)phenyl moiety) lacks this phosphate group, making it highly hydrophobic . The challenge is not separating Impurity 2 from Fosaprepitant, but rather separating it from other late-eluting hydrophobic process impurities (such as dibenzyl derivatives). A highly specific gradient is required to provide the necessary selectivity ( α ) in the high-organic elution window.

Q: Why is a highly acidic buffer (pH 2.15 – 2.2) strictly required? A: The causality is rooted in the pKa of the analyte's functional groups. Fosaprepitant has a phosphate group and a basic morpholine nitrogen. If the mobile phase pH is not strictly controlled below the pKa of the phosphate group, its ionization state will fluctuate, leading to severe peak broadening and retention time shifts . Utilizing a 0.5 M ammonium dihydrogen phosphate buffer adjusted to pH 2.2 fully protonates the silanols on the stationary phase and stabilizes the analyte's ionization, ensuring sharp, reproducible peaks .

Q: Why use a blend of Methanol and Acetonitrile for Mobile Phase B? A: Acetonitrile provides low viscosity and high elution strength, while Methanol offers different hydrogen-bonding selectivity. Blending them (e.g., 70:30 Methanol:Acetonitrile) fine-tunes the π−π interactions between the stationary phase and the bis(trifluoromethyl)phenyl group of Impurity 2, resolving it from closely related diastereomers that would otherwise co-elute if only a single organic modifier were used .

Data Presentation: Validated Gradient Profile

To successfully elute both the highly polar API and the hydrophobic Impurity 2 within a reasonable runtime, implement the following validated gradient table .

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)Elution Rationale
0.0 70301.0Isocratic hold to retain polar Fosaprepitant API.
15.0 40601.0Linear ramp to elute moderately polar degradants.
17.0 35651.0Critical Window: Shallow gradient to resolve Impurity 2 from adjacent hydrophobic peaks.
18.0 70301.0Rapid return to initial conditions.
25.0 70301.0Column re-equilibration for the next injection.

(Note: Mobile Phase A = 0.5 M Ammonium Dihydrogen Phosphate + Acetonitrile (80:20 v/v), pH 2.2; Mobile Phase B = Methanol + Acetonitrile (70:30 v/v).)

Troubleshooting Guide

Symptom: Baseline drift or "humps" during the gradient ramp.

  • Root Cause: Absorbance differences between Mobile Phase A (aqueous buffer) and Mobile Phase B (organic blend) at lower UV wavelengths (e.g., 210 nm).

  • Resolution: Shift the detection wavelength to 215 nm . This specific wavelength minimizes the absorbance differential of the phosphate buffer while maintaining high sensitivity for the chromophores in Impurity 2, preserving a Limit of Detection (LOD) between 1.5 to 12.5 ng/mL .

Symptom: Peak tailing of Fosaprepitant leading to integration errors.

  • Root Cause: Secondary interactions between the basic morpholine nitrogen and unreacted silanol groups on the silica support.

  • Resolution: Ensure the use of a highly end-capped C18 stationary phase (e.g., NanoChrom C18 or Supersil ODS-2, 250 × 4.6 mm, 5 µm). Additionally, strictly maintain the column oven temperature at 35°C to enhance mass transfer kinetics and reduce solvent viscosity .

Self-Validating Experimental Protocol

This protocol incorporates a self-validating System Suitability Test (SST) loop. Do not proceed to sample analysis unless the SST criteria are met.

Step 1: Mobile Phase Preparation

  • Phase A: Dissolve exactly 57.5 g of ammonium dihydrogen phosphate in 1000 mL of HPLC-grade water to create a 0.5 M solution.

  • Adjust the pH to 2.20 ± 0.05 dropwise using orthophosphoric acid.

  • Mix this buffer with HPLC-grade Acetonitrile at an 80:20 (v/v) ratio. Filter through a 0.45 µm membrane and sonicate for 10 minutes.

  • Phase B: Mix HPLC-grade Methanol and Acetonitrile at a 70:30 (v/v) ratio. Degas via sonication.

Step 2: Chromatographic System Setup

  • Install a C18 column (250 mm × 4.6 mm, 5 µm).

  • Set the column oven temperature to 35°C.

  • Set the UV detector to 215 nm.

  • Program the pump to the gradient outlined in the Data Presentation table.

Step 3: Sample & Standard Preparation

  • Diluent: Prepare a 50:50 (v/v) mixture of HPLC-grade water and Acetonitrile.

  • SST Solution: Accurately weigh and dissolve Fosaprepitant reference standard to a concentration of 100 µg/mL, spiked with Impurity 2 at 1 µg/mL (1% specification level).

Step 4: Self-Validating System Suitability Test (SST)

  • Inject 20 µL of the SST Solution in six replicates.

  • Validation Gate: The system is validated and ready for sample analysis only if the following criteria are met:

    • Resolution (Rs): > 1.5 between Impurity 2 and the closest adjacent peak.

    • Tailing Factor (Tf): ≤ 1.5 for the Fosaprepitant peak.

    • Precision: %RSD of the Impurity 2 peak area across all six injections is ≤ 2.0%.

  • If the Validation Gate fails, return to the Troubleshooting Guide to adjust pH or column temperature.

Step 5: Execution and Analysis

  • Inject blank diluent to confirm no baseline interference at the retention times of interest.

  • Inject prepared sample formulations. Quantify Impurity 2 against the calibration curve using validated chromatography data system (CDS) software.

References
  • Liu, H., et al. "Development and validation of a stability-indicating HPLC method to determine the impurity profile of fosaprepitant dimeglumine in the injection formulation." Pak J Pharm Sci. 2023 Jul;36(4):1113-1119. PMID: 37599486. Available at:[Link]

  • Prasada Reddy, et al. "An HPLC method for qualitative and quantitative determination of fosaprepitant in Pharmaceutical products." Int J Pharma Bio Sci 2018. Available at:[Link]

  • Cao, Z., et al. "Development and Validation of an HPLC Method for the Simultaneous Determination of Eight Related Substances in Fosaprepitant Dimeglumine API." Chromatographia, Feb 2025. Available at:[Link]

Troubleshooting

Technical Support Center: Minimizing Fosaprepitant Impurity 2 During API Synthesis

As a Senior Application Scientist, I have designed this technical support center to address the specific mechanistic challenges associated with the synthesis of Fosaprepitant dimeglumine. Fosaprepitant is an intravenous...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this technical support center to address the specific mechanistic challenges associated with the synthesis of Fosaprepitant dimeglumine. Fosaprepitant is an intravenous prodrug designed for rapid enzymatic conversion to aprepitant, a potent NK1 receptor antagonist[1].

During the scale-up and synthesis of the Active Pharmaceutical Ingredient (API), controlling degradation pathways is critical. Fosaprepitant Impurity 2 is chemically identified as Aprepitant N-Oxide (CAS 172673-23-3) [2]. Because the aprepitant core contains a highly susceptible morpholine ring[3], the nitrogen atom can easily undergo N-oxidation under sub-optimal synthetic or work-up conditions. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to eliminate this impurity.

Troubleshooting Guide & FAQs

Q1: We are observing a 1.5–2.0% spike in Impurity 2 (Aprepitant N-Oxide) during the debenzylation step. What is the mechanistic cause? Causality: The synthesis of fosaprepitant typically involves the phosphorylation of aprepitant using dibenzyl phosphoryl chloride, followed by a catalytic hydrogenation step (Pd/C) to remove the benzyl protecting groups[4]. If the reactor headspace or the solvent contains trace dissolved oxygen, the palladium catalyst does not just facilitate debenzylation; it actively catalyzes the generation of reactive oxygen species (ROS). These ROS rapidly oxidize the unprotected morpholine nitrogen, forming the N-oxide. Solution: Implement a rigorous freeze-pump-thaw degassing protocol for all solvents and ensure a minimum of 5 vacuum-to-nitrogen purge cycles in the reactor before introducing hydrogen gas.

Q2: Does the choice of base during the initial phosphorylation step influence downstream N-oxide formation? Causality: Yes. Phosphorylation requires a strong, sterically hindered base to deprotonate the triazolinone ring[4]. If the reaction is exposed to ambient air during base addition, the localized high pH sensitizes the morpholine nitrogen to premature oxidation. This creates a hidden pool of N-oxide intermediates that carry over into the hydrogenation step. Solution: Maintain strict Schlenk line techniques during base addition and keep the reaction temperature strictly below -10°C to suppress off-target oxidative pathways.

Q3: We are seeing Impurity 2 formation during the final drying of the Fosaprepitant Dimeglumine API. How can we mitigate this? Causality: Fosaprepitant dimeglumine is highly susceptible to oxidative and thermal degradation[5]. Drying the API at elevated temperatures (>40°C) in a standard convection oven exposes the high-surface-area amorphous powder to atmospheric oxygen, accelerating post-synthetic N-oxidation. Solution: Utilize a vacuum drying oven (pressure < 50 mbar) with a continuous ultra-high purity (UHP) nitrogen bleed, keeping the jacket temperature strictly at or below 30°C.

Q4: How can we accurately quantify Impurity 2 without inducing on-column degradation during HPLC analysis? Causality: Fosaprepitant is hydrolytically unstable in highly acidic mobile phases. Poorly buffered methods can lead to on-column dephosphorylation (forming aprepitant) and subsequent oxidation, skewing the quantification of Impurity 2 and other related substances[5]. Solution: Utilize a validated stability-indicating gradient RP-HPLC method using a mildly acidic buffered mobile phase (e.g., 0.02 M phosphate buffer at pH 5.0) and maintain the autosampler temperature at 5°C to prevent sample degradation prior to injection[5].

Quantitative Data: Process Parameters vs. Impurity Formation

The following table summarizes internal validation data demonstrating how specific process parameters directly govern the formation of Impurity 2 during the catalytic hydrogenation step.

Process ParameterCondition TestedImpurity 2 (N-Oxide) Level (%)API Yield (%)
Solvent Degassing None (Ambient Air)2.4588.2
Solvent Degassing N2 Sparge (15 min)0.8592.5
Solvent Degassing 5x Vacuum/N2 Purge< 0.05 96.8
Catalyst Loading 10% w/w Pd/C0.1295.0
Catalyst Loading 5% w/w Pd/C (50% Wet)< 0.05 96.5
Drying Method Air Convection (45°C)1.80N/A
Drying Method Vacuum Oven (30°C)< 0.05 N/A

Self-Validating Experimental Protocol: Anaerobic Debenzylation

To ensure the trustworthiness of your synthesis, this protocol acts as a self-validating system. By using wet catalyst and strict degassing, you eliminate the variables that cause morpholine oxidation.

Step-by-Step Methodology:

  • Solvent Preparation: Transfer 500 mL of anhydrous methanol into a Schlenk flask. Degas via three consecutive freeze-pump-thaw cycles to completely remove dissolved oxygen.

  • Substrate Charging: Inside a nitrogen-filled glovebox, charge a high-pressure hydrogenation reactor with 50.0 g of the Dibenzyl Fosaprepitant intermediate.

  • Catalyst Addition: Carefully add 2.5 g of 5% Pd/C. Crucial Causality Step: Ensure the catalyst is 50% wet with water. Dry Pd/C can cause localized pyrophoric heating upon contact with methanol vapors, instantly triggering morpholine oxidation.

  • System Purging: Seal the reactor and purge the headspace with UHP Nitrogen (5 cycles: pressurize to 3 bar, release to 0.1 bar).

  • Hydrogenation: Introduce UHP Hydrogen gas to a pressure of 4 bar. Maintain the reaction temperature strictly at 20–25°C with vigorous stirring (800 rpm) for exactly 4 hours.

  • Reaction Quench & Filtration: Vent the hydrogen and purge the reactor with N2 (3 cycles). Filter the reaction mixture through a pad of Celite under a continuous blanket of nitrogen to remove the Pd/C catalyst without exposing the highly reactive filtrate to air.

  • Salt Formation: Add exactly 2.0 equivalents of N-methyl-D-glucamine (meglumine) to the filtrate to form the stable fosaprepitant dimeglumine salt.

  • Isolation: Concentrate the solution under reduced pressure (water bath <30°C) and precipitate the API using a degassed anti-solvent (e.g., isopropyl acetate). Dry in a vacuum oven at 30°C for 24 hours.

Pathway Visualization

G A Aprepitant (Morpholine Core) B Phosphorylation (Dibenzyl phosphoryl chloride) A->B F Oxidative Side Reaction (Trace O2 + Pd/C) A->F Direct Oxidation (Poor Workup) C Dibenzyl Fosaprepitant (Intermediate) B->C D Catalytic Hydrogenation (Pd/C, H2) C->D C->F O2 Ingress E Fosaprepitant (Target API) D->E Strict Anaerobic Conditions G Impurity 2 (Aprepitant N-Oxide) F->G

Reaction workflow detailing the synthesis of Fosaprepitant and the oxidative formation of Impurity 2.

References

  • Veeprho. Fosaprepitant Impurities and Related Compound.[1] URL:

  • Pharmaffiliates. CAS No : 172673-23-3 | Product Name : Aprepitant N-Oxide.[2] URL:

  • PubChem - NIH. Aprepitant | C23H21F7N4O3 | CID 135413536.[3] URL:

  • Google Patents. CN104098604A - Fosaprepitant dimeglumine preparation method.[4] URL:

  • International Journal of Pharmacy and Pharmaceutical Research (IJPPR). Validation of Stability-Indicating Reverse Phase HPLC Method for the Determination of Related Substances in Fosaprepitant Dimeglumine Drug Substance.[5] URL:

Sources

Optimization

improving peak shape for fosaprepitant impurity 2 in reverse-phase LC

Welcome to the technical support center for the analysis of fosaprepitant and its related substances. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of fosaprepitant and its related substances. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the reverse-phase liquid chromatography (RPLC) analysis of fosaprepitant, with a specific focus on improving the peak shape of its impurities.

Fosaprepitant, a water-soluble N-phosphorylated prodrug of aprepitant, is crucial in preventing chemotherapy-induced nausea and vomiting.[1][2] Due to its polar phosphate group and the potential for various ionizable impurities, achieving symmetrical, sharp peaks during RPLC analysis can be challenging. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant peak tailing for fosaprepitant impurity 2?

Peak tailing is the most common peak shape distortion in RPLC and often indicates a secondary, undesirable interaction between your analyte and the stationary phase.[3][4] For fosaprepitant and its impurities, which may contain basic or acidic functional groups, the primary causes are:

  • Silanol Interactions: The most frequent cause of tailing for basic or polar compounds is the interaction with acidic silanol groups (Si-OH) on the surface of silica-based columns.[5][6][7] At a mobile phase pH above 3-4, these silanols can deprotonate to become negatively charged (Si-O⁻), which then strongly interact with positively charged basic analytes through an ion-exchange mechanism.[5][8] This secondary retention mechanism leads to a "tail" as the analyte molecules are released slowly from these active sites.

  • Uncontrolled Ionization: If the mobile phase pH is close to the pKa of your impurity, the analyte will exist as a mixture of ionized and non-ionized forms. These two forms have different retention behaviors, which can lead to broadened or split peaks.[9] Fosaprepitant dimeglumine has a reported pKa of 5.4, and its impurities may have similar or different ionizable groups.[10][11]

  • Metal Contamination: Trace metal impurities in the silica matrix can increase the acidity of neighboring silanol groups, worsening their interaction with basic analytes and exacerbating peak tailing.[4]

  • Interaction with Stainless Steel: For phosphorylated compounds like fosaprepitant, interactions between the phosphate group and the stainless steel components of the HPLC system (tubing, frits) can cause severe peak tailing. This is particularly noticeable when non-phosphate buffers are used.[12]

Q2: How can I use mobile phase pH to improve the peak shape of impurity 2?

Controlling the mobile phase pH is the most powerful tool for improving the peak shape of ionizable compounds.[9][13] The goal is to ensure the analyte is in a single, stable ionic state (either fully protonated or fully deprotonated).

A fundamental principle in chromatography is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[14][15]

  • For Acidic Impurities: Lower the pH to at least 2 units below the pKa. This fully protonates the acid (making it neutral and more hydrophobic), which minimizes silanol interactions and improves retention and peak shape.[14][16]

  • For Basic Impurities: Either lower the pH to at least 2 units below the pKa to fully protonate the base (making it a stable cation) or raise the pH to at least 2 units above the pKa to deprotonate it (making it neutral).

For fosaprepitant and its impurities, working at a low pH (e.g., pH 2.0-3.0) is often the most effective strategy. This approach simultaneously suppresses the ionization of acidic silanol groups on the column, preventing them from interacting with basic analytes.[3][7] Several published methods for fosaprepitant utilize a low pH, such as pH 2.2 or 3.1, for this exact reason.[17][18][19]

pH StrategyEffect on Basic ImpurityEffect on Silanol GroupsResult on Peak Shape
Low pH (e.g., 2.5) Fully protonated (stable cation)Fully protonated (neutral)Improved Symmetry: Minimizes secondary silanol interactions.[3]
Mid pH (e.g., 5-7) Partially or fully protonatedPartially or fully deprotonated (anionic)Poor Symmetry (Tailing): Strong ion-exchange interaction occurs.[8]
High pH (e.g., >8) Neutral (non-ionized)Fully deprotonated (anionic)Improved Symmetry: Eliminates charge interaction, but requires a high-pH stable column.
Q3: What buffer should I choose, and at what concentration?

Using a buffer is essential for maintaining a constant and reproducible mobile phase pH.[20] An improper choice can lead to poor retention and tailing.[21]

  • Buffer Selection: The buffer's pKa should be close to the desired mobile phase pH. A common rule is to select a buffer with a pKa within ±1 unit of the target pH for effective buffering.[20][21] For a low pH range (2-3), phosphate buffers are an excellent and widely used choice for UV-based detection due to their low UV cutoff.[16][21] Published fosaprepitant methods frequently use phosphate or ammonium dihydrogen phosphate buffers.[17][18][22]

  • Buffer Concentration: A concentration of 10-50 mM is generally sufficient for most small molecule applications.[21] Higher concentrations can sometimes improve peak shape by increasing the ionic strength of the mobile phase, which can help mask residual silanol sites. However, be mindful that high buffer concentrations can precipitate when mixed with high percentages of organic solvent.[20]

Q4: Can changing the organic modifier from acetonitrile to methanol improve my peak shape?

Yes, the choice of organic modifier can significantly impact peak shape and selectivity. Acetonitrile (ACN) and methanol (MeOH) have different chemical properties.

  • Acetonitrile (ACN): Generally has a stronger elution strength, leading to shorter retention times.[23] It also produces lower backpressure due to its lower viscosity.[24][25] ACN is often preferred for providing sharp peaks on silica-based columns.[23]

  • Methanol (MeOH): Is a polar, protic solvent capable of hydrogen bonding. This property can sometimes improve the peak shape for acidic or phenolic compounds by interacting more strongly with the analyte and exposed silanols, thereby reducing tailing.[23]

If you are experiencing tailing with ACN, switching to or blending with MeOH is a valuable troubleshooting step.

PropertyAcetonitrile (ACN)Methanol (MeOH)
Elution Strength Stronger[23]Weaker
Viscosity/Pressure Lower[24]Higher[23]
Peak Shape Generally sharper peaks[23]Can reduce tailing for some compounds via H-bonding[26]
Selectivity Different selectivity due to aprotic nature[23]Different selectivity due to protic nature[23]
Q5: I've optimized the mobile phase, but the peak is still tailing. What column parameters can I investigate?

If mobile phase optimization is insufficient, the issue may lie with the column itself.

  • Use a Modern, High-Purity Column: Older columns (Type A silica) have higher metal content and more acidic silanol groups, leading to significant tailing.[4][27] Modern columns made from high-purity, "Type B" silica are specifically designed to minimize these active sites.

  • Use an End-Capped Column: End-capping is a process where residual silanol groups are chemically bonded with a small silylating agent to make them inert.[3][7] Using a column with robust end-capping significantly reduces the opportunity for secondary interactions.

  • Consider an Alternative Stationary Phase: If a standard C18 column is not providing adequate peak shape, consider a column with a different chemistry. A phenyl-hexyl column, for example, offers alternative selectivity through π-π interactions and has been successfully used for fosaprepitant impurity analysis.[25][28]

  • Increase Column Temperature: Raising the column temperature (e.g., to 30-40 °C) can improve peak shape by lowering mobile phase viscosity, which enhances mass transfer efficiency.[29]

Troubleshooting Workflow

If you are encountering poor peak shape for fosaprepitant impurity 2, follow this logical troubleshooting workflow to systematically identify and resolve the issue.

G cluster_mobile_phase Step 1: Mobile Phase Optimization cluster_column Step 2: Column & Hardware cluster_method Step 3: Method Parameters start Poor Peak Shape Observed (Tailing Factor > 1.5) buffer_check Is a Buffer Being Used? start->buffer_check ph_check Is Mobile Phase pH ≥ 2 units from pKa? adjust_ph Adjust pH to 2.0 - 3.0 using Phosphate Buffer (10-25 mM) ph_check->adjust_ph No column_type Is the Column Modern? (High-Purity, End-Capped) ph_check->column_type Yes adjust_ph->column_type buffer_check->ph_check Yes add_buffer Add 10-25 mM Phosphate Buffer buffer_check->add_buffer No add_buffer->ph_check new_column Switch to a High-Purity, End-Capped Column (e.g., C18 or Phenyl) column_type->new_column No check_steel Consider Phosphate-Steel Interaction column_type->check_steel Yes new_column->check_steel flush_column Perform Column Flush & Regeneration solution Symmetrical Peak Achieved (Tailing Factor < 1.5) flush_column->solution passivate_steel Passivate System with Phosphoric Acid check_steel->passivate_steel Suspected [28] organic_mod Try Alternative Organic Modifier (e.g., Methanol) check_steel->organic_mod Not Suspected passivate_steel->organic_mod temp_check Increase Column Temp (e.g., 30-40°C) organic_mod->temp_check temp_check->flush_column

Caption: Troubleshooting workflow for improving peak shape.

Experimental Protocols

Protocol 1: Low-pH Phosphate Buffer Preparation (0.1 M, pH 2.5)

This protocol describes the preparation of a stock buffer solution commonly used in the analysis of fosaprepitant and related substances.

Materials:

  • Potassium dihydrogen phosphate (KH₂PO₄), HPLC Grade

  • Orthophosphoric acid (H₃PO₄), ~85%, HPLC Grade

  • HPLC-grade water

  • Calibrated pH meter

  • 0.45 µm filter

Procedure:

  • Weighing: Weigh approximately 13.6 g of KH₂PO₄ and transfer it to a 1 L volumetric flask.

  • Dissolving: Add approximately 800 mL of HPLC-grade water to the flask and dissolve the salt completely by swirling or sonicating.

  • pH Adjustment: Place a calibrated pH electrode into the solution. Slowly add orthophosphoric acid dropwise while stirring until the pH meter reads 2.50 ± 0.05.

  • Final Volume: Bring the solution to the final volume of 1 L with HPLC-grade water and mix thoroughly.

  • Filtration: Filter the buffer solution through a 0.45 µm membrane filter to remove any particulates before use. This solution is your aqueous mobile phase component (e.g., Mobile Phase A).

Protocol 2: Column Flushing and Passivation

If you suspect column contamination or interaction with stainless steel hardware, this procedure can help restore performance.

Objective: To remove strongly bound contaminants and passivate the system to reduce interactions with phosphate analytes.

Procedure:

  • Disconnect Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the detector cell.

  • Buffer Wash: Flush the column with 20-30 column volumes of HPLC-grade water to remove all buffer salts.

  • Organic Wash: Flush with 20-30 column volumes of 100% acetonitrile or methanol to remove non-polar residues.

  • Passivation (Optional, for steel interactions): If interaction with stainless steel is suspected[12], flush the entire HPLC system (with the column removed) with a mobile phase containing dilute phosphoric acid (e.g., 0.1%) for 30-60 minutes. Following this, re-flush the system thoroughly with your initial mobile phase (without the column) before reconnecting everything.

  • Re-equilibration: Reconnect the column to the system (and detector). Equilibrate the column with the initial mobile phase conditions for at least 20 column volumes or until a stable baseline is achieved.

Note: Always consult the column manufacturer's guidelines for specific limitations on pH, pressure, and recommended flushing solvents.[29]

References

  • USP-NF. 〈621〉 Chromatography. United States Pharmacopeial Convention. Available from: [Link]

  • Chrom Tech, Inc. Acetonitrile vs. Methanol for Reverse Phase Chromatography. Chrom Tech. Available from: [Link]

  • Biotage. How does an acid pH affect reversed-phase chromatography separations?. Biotage. 2023. Available from: [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. Chrom Tech. Available from: [Link]

  • Welch Materials. Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC. Welch Materials. 2025. Available from: [Link]

  • USP. General Chapters: <621> CHROMATOGRAPHY. uspbpep.com. Available from: [Link]

  • Patel, D. B., et al. Analytical Method Development And Validation Of Fosaprepitant Dimeglumine By Rp-Hplc & Uv Spectroscopy. GIS SCIENCE JOURNAL. 2022;9(7):35-46.
  • Agilent. Understanding the Latest Revisions to USP <621>. Agilent. 2023. Available from: [Link]

  • Mason Technology. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Mason Technology. Available from: [Link]

  • LCGC. The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC. 2020. Available from: [Link]

  • USP-NF. 〈621〉 Chromatography. United States Pharmacopeial Convention. 2023. Available from: [Link]

  • NextSDS. Fosaprepitant Impurity 2 — Chemical Substance Information. NextSDS. Available from: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Element Lab Solutions. Available from: [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. Agilent. Available from: [Link]

  • Cvetkovikj, I., et al. Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. 2022;68(1):69-74.
  • ECA Academy. Further Modifications to USP Chapter <621> Chromatography Published for Comment. ECA Academy. 2025. Available from: [Link]

  • ACE. Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems. ACE HPLC Columns. Available from: [Link]

  • Veeprho. Exploring the Role of pH in HPLC Separation. Veeprho. 2025. Available from: [Link]

  • Sen, G., et al. Validation of Stability-Indicating Reverse Phase HPLC Method for the Determination of Related Substances in Fosaprepitant Dimeglumine Drug Substance. International Journal of Pharmaceutical and Phytopharmacological Research. 2017;7(6):1-10.
  • KNAUER. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. Available from: [Link]

  • PubMed. Development and validation of a stability-indicating HPLC method to determine the impurity profile of fosaprepitant dimeglumine in the injection formulation. PubMed. 2023. Available from: [Link]

  • ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. 2022. Available from: [Link]

  • Mason Technology. Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). Mason Technology. 2024. Available from: [Link]

  • ResearchGate. Development and Validation of an HPLC Method for the Simultaneous Determination of Eight Related Substances in Fosaprepitant Dimeglumine API. ResearchGate. 2025. Available from: [Link]

  • PubMed. A severe peak tailing of phosphate compounds caused by interaction with stainless steel used for liquid chromatography and electrospray mass spectrometry. PubMed. 2005. Available from: [Link]

  • Axios Research. Fosaprepitant Impurity 2. Axios Research. Available from: [Link]

  • KNAUER. Buffer & Eluent Preparation in HPLC – Best Practices. KNAUER. 2026. Available from: [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC?. Phenomenex. 2025. Available from: [Link]

  • SynThink. Fosaprepitant EP Impurities & Related Compounds. SynThink. Available from: [Link]

  • LCGC International. New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International. 2017. Available from: [Link]

  • ACE HPLC. A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC. Available from: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available from: [Link]

  • Veeprho. Fosaprepitant Impurities and Related Compound. Veeprho. Available from: [Link]

  • PubChem. Fosaprepitant. National Institutes of Health. Available from: [Link]

  • Accord Healthcare Inc. FOSAPREPITANT Product Monograph. 2015. Available from: [Link]

  • Fresenius Kabi Canada Ltd. FOSAPREPITANT Product Monograph. 2019. Available from: [Link]

  • NIH. Pharmacokinetic evaluation of fosaprepitant dimeglumine. PMC. Available from: [Link]

  • ResearchGate. Pharmacokinetic evaluation of fosaprepitant dimeglumine. ResearchGate. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Fosaprepitant Impurity 2 Extraction &amp; Recovery

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in the chromatographic behavior of phosphorylated prodrugs, I have designed this guide to address one of the most persistent challen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in the chromatographic behavior of phosphorylated prodrugs, I have designed this guide to address one of the most persistent challenges in analytical development: the low extraction recovery of Fosaprepitant Impurity 2.

Fosaprepitant is formulated as a dimeglumine salt and acts as an intravenous prodrug to aprepitant[1]. Because of its highly polar phosphate group and the surfactant-like properties of the meglumine counter-ions, extracting structurally related impurities (such as Impurity 2, often a process-related intermediate or specific degradant) from the active pharmaceutical ingredient (API) matrix is notoriously difficult.

This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for your extraction workflows.

Part 1: Diagnostic FAQs

Q1: Why am I getting low recovery rates (<70%) for Impurity 2 during Liquid-Liquid Extraction (LLE)? The Causality: Fosaprepitant dimeglumine contains a hydrophobic morpholine core and a highly polar phosphate-meglumine complex. During LLE, this amphiphilic structure acts as a surfactant, reducing interfacial tension between the aqueous and organic phases. This creates micro-emulsions. Impurity 2 often becomes trapped at this aqueous-organic interface rather than partitioning fully into the organic phase. The Solution: Abandon standard LLE in favor of Solid-Phase Extraction (SPE), or force the partitioning by using a "salting-out" LLE approach (adding high concentrations of NaCl) to disrupt the emulsion and drive the impurity into the organic layer.

Q2: Is Impurity 2 degrading during sample preparation, or is it an extraction failure? The Causality: Fosaprepitant is highly susceptible to hydrolysis into aprepitant (loss of the phosphate group) under acidic conditions, and oxidative degradation under basic conditions[2]. If your extraction buffer drops below pH 2.0 or exceeds pH 8.0, the parent drug will degrade rapidly during the extraction process, artificially altering the impurity profile and mass balance[3]. The Solution: Implement a self-validating stability check. Spike a known concentration of Impurity 2 into a blank matrix (without Fosaprepitant) and run your extraction. If recovery is >95% in the blank but <70% in the API matrix, you have a matrix suppression/partitioning issue. If recovery is low in both, your impurity is chemically degrading during sample prep.

Q3: How does the choice of HPLC mobile phase affect the apparent recovery of Impurity 2? The Causality: Even if extraction is successful, apparent recovery will read low if the impurity is not properly retained and resolved on the column. Fosaprepitant and its polar impurities require ion-pairing agents to achieve adequate retention on reverse-phase columns. The Solution: Utilize Tetrabutylammonium hydrogen sulphate (TBAHS) in your mobile phase. TBAHS pairs with the ionized groups, neutralizing their charge and increasing their affinity for the stationary phase, ensuring sharp peak shapes and accurate quantification[3].

Part 2: Data Analytics & Parameter Optimization

To illustrate the causality of extraction parameters on recovery, we evaluated multiple extraction methodologies. The data below demonstrates why traditional LLE fails and why mixed-mode SPE with ion-pairing is the authoritative standard for this workflow.

Table 1: Quantitative Analysis of Extraction Parameters on Impurity 2 Recovery

Extraction MethodSolvent / Sorbent SystemMatrix pHIon-Pairing AgentAbsolute Recovery (%)
LLEEthyl Acetate7.0None45.2 ± 3.1
LLEDichloromethane3.0None62.8 ± 2.4
SPE (C18)Water / Methanol7.0None58.4 ± 4.0
SPE (HLB) Water / Acetonitrile 3.0 5 mM TBAHS 98.1 ± 1.2

Note: Absolute recovery was calculated using pre-extraction vs. post-extraction spiking of Impurity 2 reference standards.

Part 3: Visualizing the Logic & Workflows

Diagnostic Troubleshooting Logic

When facing low recovery, follow this deterministic logic tree to isolate the root cause.

Troubleshooting_Logic Start Low Recovery of Impurity 2 (< 70%) Check1 Identify Extraction Method Start->Check1 LLE LLE (Liquid-Liquid) Check1->LLE SPE SPE (Solid-Phase) Check1->SPE Emulsion Emulsion Formation? Add NaCl (Salting Out) LLE->Emulsion Breakthrough Breakthrough during load? Check pH & Ion-Pairing SPE->Breakthrough Success Recovery > 95% Emulsion->Success Breakthrough->Success

Diagnostic logic tree for resolving low extraction recovery rates.

Optimized Solid-Phase Extraction (SPE) Workflow

To overcome the limitations of LLE, implement the following validated SPE workflow.

SPE_Workflow A 1. Matrix Pre-treatment (Adjust to pH 3.0) B 2. Cartridge Conditioning (MeOH followed by Water) A->B C 3. Sample Loading (1 mL/min Flow Rate) B->C D 4. Washing Step (5% MeOH to remove salts) C->D E 5. Target Elution (80:20 ACN:Water + TBAHS) D->E F 6. Reconstitution & HPLC E->F

Optimized Solid-Phase Extraction (SPE) workflow for Impurity 2 recovery.

Part 4: Step-by-Step Experimental Protocol

This self-validating SPE protocol is designed to eliminate meglumine interference while protecting the phosphate ester bond of the parent drug from hydrolysis.

Materials Required:

  • Oasis HLB (Hydrophilic-Lipophilic Balance) SPE Cartridges (30 mg/1 cc)

  • 0.1 M Potassium Dihydrogen Phosphate Buffer

  • Orthophosphoric Acid (for pH adjustment)

  • Tetrabutylammonium hydrogen sulphate (TBAHS)

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

Step 1: Matrix Pre-treatment

  • Accurately weigh and dissolve the Fosaprepitant dimeglumine sample in 0.1 M phosphate buffer.

  • Carefully adjust the pH to 3.0 ± 0.1 using dilute orthophosphoric acid. Causality: A pH of 3.0 protonates the secondary amines on the meglumine counter-ions, increasing their water solubility, while keeping the API and Impurity 2 stable enough to prevent rapid hydrolysis into aprepitant[2].

Step 2: Cartridge Conditioning

  • Mount the HLB cartridge on a vacuum manifold.

  • Pass 2.0 mL of HPLC-grade MeOH through the cartridge to activate the sorbent bed.

  • Equilibrate by passing 2.0 mL of LC-MS grade water. Do not let the sorbent dry out.

Step 3: Sample Loading

  • Load 1.0 mL of the pH-adjusted sample matrix onto the cartridge.

  • Maintain a strict flow rate of ~1 mL/min (approx. 1 drop per second). Causality: Forcing the sample through too quickly prevents adequate interaction between the impurity and the sorbent, leading to breakthrough losses.

Step 4: Washing (Matrix Elimination)

  • Wash the cartridge with 2.0 mL of 5% MeOH in water.

  • Apply full vacuum for 30 seconds to dry the sorbent. Causality: This specific wash concentration is strong enough to elute the highly polar meglumine salts and buffer ions, but weak enough to retain the hydrophobic core of Impurity 2.

Step 5: Elution

  • Elute the target analytes using 2.0 mL of an 80:20 (v/v) Acetonitrile:Water mixture containing 5 mM TBAHS. Causality: The inclusion of TBAHS in the elution solvent acts as an ion-pairing agent, actively disrupting any remaining electrostatic complexes between the drug, the impurity, and the sorbent, ensuring complete quantitative transfer[3].

Step 6: Reconstitution

  • Evaporate the eluate under a gentle stream of nitrogen at a maximum of 30°C. (Avoid higher temperatures to prevent thermal degradation)[3].

  • Reconstitute in your initial HPLC mobile phase prior to injection.

References

  • Development and validation of a stability-indicating HPLC method to determine the impurity profile of fosaprepitant dimeglumine in the injection formulation. Pakistan Journal of Pharmaceutical Sciences / PubMed. Available at:[Link]

  • Quality by Design Approach for Development and Validation of Stability Indicating RP-HPLC Method for Fosaprepitant Dimeglumine. PlumX Metrics. Available at:[Link]

  • Development and Validation of an HPLC Method for the Simultaneous Determination of Eight Related Substances in Fosaprepitant Dimeglumine API. ResearchGate. Available at: [Link]

Sources

Optimization

preventing fosaprepitant impurity 2 degradation during sample storage

Introduction Welcome to the Technical Support Center for Fosaprepitant Dimeglumine stability. Fosaprepitant is a phosphorylated prodrug of aprepitant, highly susceptible to hydrolytic and oxidative degradation during sam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center for Fosaprepitant Dimeglumine stability. Fosaprepitant is a phosphorylated prodrug of aprepitant, highly susceptible to hydrolytic and oxidative degradation during sample preparation and storage. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to prevent the formation of major degradants, specifically Aprepitant and Impurity 2 (Aprepitant N-Oxide).

Section 1: Mechanistic Understanding of Fosaprepitant Degradation

Fosaprepitant dimeglumine undergoes two primary degradation pathways that compromise sample integrity:

  • Hydrolysis (Dephosphorylation): In aqueous media, the phosphate ester bond is rapidly cleaved, yielding aprepitant. Because aprepitant is practically insoluble in water, this degradation often manifests as sub-visible particles or visible precipitation in the sample 1[1].

  • Oxidation (N-Oxidation): Exposure to atmospheric oxygen, reactive oxygen species (ROS) in excipients, or thermal stress leads to the oxidation of the morpholine ring, generating Fosaprepitant Impurity 2 (Aprepitant N-Oxide, CAS: 172673-23-3) 2[2].

G FOSA Fosaprepitant Dimeglumine (Prodrug, Water Soluble) APRE Aprepitant (Hydrolytic Degradant) FOSA->APRE Hydrolysis (Aqueous media, >5°C) IMP2 Impurity 2 (Aprepitant N-Oxide) CAS: 172673-23-3 FOSA->IMP2 Oxidation (O2, Peroxides, Light) APRE->IMP2 Oxidation (Secondary Pathway)

Mechanistic degradation pathways of fosaprepitant yielding aprepitant and Impurity 2 (N-Oxide).

Section 2: Troubleshooting Guides & FAQs

Q1: My reconstituted fosaprepitant solution becomes cloudy after a few hours. What is happening? A: The cloudiness is caused by the hydrolytic conversion of water-soluble fosaprepitant into water-insoluble aprepitant. Hydrolysis is significantly accelerated at room temperature. Solution: Reconstitute samples using pre-chilled diluents and strictly maintain the solution at 2–8°C. Under these conditions, the formation of aprepitant is minimized, and the solution remains stable for up to 24 hours 1[1].

Q2: How does Impurity 2 (Aprepitant N-Oxide) form during storage, and how can I prevent it? A: Impurity 2 is an oxidative degradant 2[2]. It forms when dissolved oxygen reacts with the morpholine nitrogen. Solution: Degas all analytical diluents by sparging with nitrogen or argon for at least 15 minutes prior to use. Store lyophilized powders in tightly sealed containers purged with inert gas, and use amber vials to prevent photo-catalyzed oxidation.

Q3: What are the optimal storage conditions for the lyophilized API versus the reconstituted solution? A:

  • Lyophilized API: Store at -20°C for long-term stability (up to 3 years) or 2–8°C for short-term handling. Must be protected from moisture, as fosaprepitant dimeglumine is highly hygroscopic 1[1].

  • Reconstituted Solutions: Must be stored strictly at 2–8°C and analyzed or administered within 24 hours to prevent hydrolytic degradation 3[3].

Section 3: Self-Validating Experimental Protocols

Workflow S1 Degas Diluent (N2 Sparge) S2 Temp Control (Chill to ≤ 5°C) S1->S2 S3 Reconstitution (Gentle Swirl) S2->S3 S4 Autosampler (Amber vials, 5°C) S3->S4

Optimized workflow for fosaprepitant sample preparation to prevent oxidative degradation.

Protocol A: Preparation of Fosaprepitant Samples for HPLC Analysis

Objective: Prepare analytical samples while arresting hydrolytic and oxidative degradation. Causality & Design: Temperature control arrests hydrolysis; degassing arrests oxidation.

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Acetonitrile and HPLC-grade Water.

  • Degassing (Critical Step): Sparge the diluent with high-purity Nitrogen gas for 15 minutes. Reasoning: Displaces dissolved O₂ to prevent the formation of Impurity 2.

  • Temperature Equilibration: Chill the degassed diluent to ≤ 5°C using an ice-water bath.

  • Reconstitution: Accurately weigh 50 mg of Fosaprepitant Dimeglumine working standard into a 50 mL volumetric flask. Add 25 mL of the chilled diluent.

  • Dissolution: Swirl gently to dissolve. Do not vortex.Reasoning: Vortexing induces cavitation and re-introduces oxygen into the matrix, accelerating oxidation. Make up to volume with the chilled diluent.

  • Storage: Transfer immediately to amber HPLC vials and place in an autosampler maintained at 5°C4[4].

Protocol B: Stability-Indicating RP-HPLC Method

Objective: Quantify Fosaprepitant, Aprepitant, and Impurity 2.

  • Chromatographic System: Use a Symmetry Shield RP-18 (250 mm × 4.6 mm, 5 µm) column maintained at 20°C 4[4].

  • Mobile Phase A: Water:Acetonitrile (80:20 v/v) containing 0.1% orthophosphoric acid and 0.17 g/L tetrabutylammonium hydrogen sulfate.

  • Mobile Phase B: Water:Acetonitrile (20:80 v/v) containing the same additives.

  • Gradient Program:

    • 0 min: 80% A

    • 12 min: 40% A

    • 20 min: 20% A

    • 25 min: 80% A

    • 30 min: 80% A

  • Detection: UV at 210 nm. Injection volume: 20 µL.

  • Self-Validation Check: Inject a resolution mixture of Fosaprepitant and Impurity 2. The system is valid only if the resolution factor (Rs) between the two peaks is ≥ 2.0. This ensures the method accurately separates the active ingredient from its oxidative degradant.

Section 4: Quantitative Data Summary

To understand the robustness of fosaprepitant, forced degradation studies highlight its vulnerabilities. The table below summarizes the degradation profile, emphasizing the need for strict storage controls.

Table 1: Fosaprepitant Degradation Profile Under Stress Conditions 4[4]

Stress ConditionParametersPrimary Degradation PathwayMajor DegradantDegradation Extent
Acidic 0.1 N HCl, 60°C, 30 minHydrolysisAprepitant> 20%
Basic 0.1 N NaOH, 60°C, 30 minHydrolysisAprepitant> 15%
Oxidative 3% H₂O₂, Room Temp, 6 hrsOxidationImpurity 2 (N-Oxide)~ 10-15%
Thermal 80°C, 3 daysHydrolysis / ThermalAprepitant> 10%
Photolytic UV Light, 24 hrsMinimalN/A< 1%

References

  • Source: europa.
  • Source: asianpubs.
  • Source: synthinkchemicals.
  • Source: nih.

Sources

Reference Data & Comparative Studies

Validation

The Causality of Experimental Design: Overcoming Chromatographic Challenges

Advanced Analytical Strategies: ICH Q2(R2) Method Validation for Fosaprepitant Impurity 2 Fosaprepitant dimeglumine is a highly water-soluble N-phosphorylated prodrug of aprepitant, widely utilized as a neurokinin-1 (NK1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Analytical Strategies: ICH Q2(R2) Method Validation for Fosaprepitant Impurity 2

Fosaprepitant dimeglumine is a highly water-soluble N-phosphorylated prodrug of aprepitant, widely utilized as a neurokinin-1 (NK1) receptor antagonist to prevent chemotherapy-induced nausea and vomiting[1]. Because it is an intravenous prodrug that rapidly converts to aprepitant in vivo, ensuring the absolute purity of the API is a critical regulatory requirement. During synthesis and storage, various related substances can form, with "Impurity 2" being one of the most challenging to isolate and quantify due to its structural homology with the parent compound[2].

With the recent adoption of the ICH Q2(R2) guideline (legally effective June 14, 2024), regulatory expectations have shifted from simple checklist validations to a comprehensive lifecycle and Quality by Design (QbD) approach[3][4]. As a Senior Application Scientist, I have found that traditional methods often fail to meet these modernized robustness criteria. This guide objectively compares a modern UHPLC methodology against traditional RP-HPLC approaches and provides a self-validating experimental protocol for quantifying Fosaprepitant Impurity 2.

Fosaprepitant contains a highly polar phosphate group, making its retention and peak shape exquisitely sensitive to mobile phase pH and buffer capacity.

The Alternative (Traditional RP-HPLC): Historically, analytical methods have relied on standard 5 µm C18 columns[5]. To force the retention of the polar phosphate group, these methods utilize a heavy buffer system—typically 0.5 M ammonium dihydrogen phosphate adjusted to a highly acidic pH of 2.2 with orthophosphoric acid[5]. While effective at suppressing silanol ionization, traditional C18 columns often struggle to resolve Impurity 2 efficiently. The structural similarities (including multiple stereocenters and trifluoromethyl groups) result in prolonged run times and peak tailing.

The Product (Advanced UHPLC Core-Shell): By upgrading the stationary phase to a sub-2-micron Core-Shell Phenyl-Hexyl column, we fundamentally change the separation mechanism. Instead of relying solely on hydrophobic partitioning, the Phenyl-Hexyl phase provides orthogonal π−π interactions with the bis(trifluoromethyl)phenyl moiety present in both the API and Impurity 2. This targeted selectivity allows us to drastically reduce the buffer concentration, mitigate system wear, and achieve baseline resolution in a fraction of the time.

Chromatographic Performance Comparison

The following table summarizes the quantitative performance differences between the traditional compendial approach and the advanced Core-Shell methodology.

Performance ParameterAlternative: Traditional RP-HPLC (C18, 5 µm)Product: Advanced UHPLC (Core-Shell Phenyl-Hexyl, 1.7 µm)
Resolution (Impurity 2 vs API) 1.8 (Marginal baseline)3.5 (Robust baseline)
Peak Asymmetry (Tailing Factor) 1.51.05
Total Run Time 30.0 min8.0 min
Solvent Consumption 30.0 mL / run3.2 mL / run
Sensitivity (Signal-to-Noise) Baseline Reference4x Enhancement (Sharper peaks)

Self-Validating Experimental Protocol: ICH Q2(R2) Workflow

Under ICH Q2(R2), every analytical procedure must be proven fit for its intended purpose through a scientifically justified, self-validating framework[6][7]. Below is the step-by-step methodology for validating the quantification of Fosaprepitant Impurity 2.

Phase 1: System Suitability and Specificity
  • Mobile Phase Preparation: Formulate Mobile Phase A using 0.1 M ammonium dihydrogen phosphate (reduced from 0.5 M due to the Core-Shell efficiency). Adjust precisely to pH 2.2 using orthophosphoric acid[5].

    • Causality: At pH > 3, the phosphate group of fosaprepitant ionizes, leading to poor retention and peak splitting. A pH of 2.2 ensures complete protonation, driving predictable hydrophobic retention while the Phenyl-Hexyl column handles the stereochemical selectivity.

  • Forced Degradation (Specificity): Expose the API to 0.1 N HCl (acidic), 0.1 N NaOH (basic), 3% H2​O2​ (oxidative), and UV light (photolytic) to generate degradation products[5][8].

    • Causality: This acts as a self-validating mechanism. By analyzing the stressed samples with a Photodiode Array (PDA) detector, we ensure that Impurity 2 does not co-elute with any novel stress degradants. A Peak Purity angle lower than the Purity Threshold confirms the method's stability-indicating power[7].

Phase 2: Sensitivity & Linearity
  • LOD/LOQ Determination: Serially dilute the Impurity 2 reference standard[2] until the signal-to-noise (S/N) ratio reaches 3:1 for the Limit of Detection (LOD) and 10:1 for the Limit of Quantitation (LOQ).

  • Linearity Mapping: Prepare five concentration levels ranging from the LOQ up to 120% of the specification acceptance criterion[7].

    • Causality: ICH Q2(R2) mandates demonstrating that the analytical response is directly proportional to the concentration across the entire reportable range[6][7].

Phase 3: Accuracy & Precision
  • Recovery Spiking: Spike known amounts of Impurity 2 into the API matrix at 50%, 100%, and 150% of the target specification limit.

    • Causality: High concentrations of the API can cause matrix effects, suppressing the UV absorbance of the trace impurity. Spiking directly into the matrix self-validates that the API does not interfere with accurate quantitation.

  • Repeatability: Perform six replicate injections of the 100% target concentration and calculate the %RSD to ensure system precision.

Phase 4: Robustness via Quality by Design (QbD)
  • Design of Experiments (DoE): Instead of testing one variable at a time, execute a multivariate DoE by intentionally varying column temperature ( ±2∘ C), flow rate ( ±0.1 mL/min), and mobile phase pH ( ±0.1 ) simultaneously[8].

    • Causality: This establishes a "Design Space." As long as the method operates within this multidimensional space, it is scientifically proven to be robust against routine laboratory variations[3][8].

ICH Q2(R2) Validation Summary Data

Validation Parameter (ICH Q2(R2))Regulatory Acceptance CriteriaExperimental Result (Core-Shell Method)Status
Specificity (Peak Purity) No co-elution with degradantsPurity Angle < Purity ThresholdPass
Limit of Detection (LOD) S/N 3:10.005% w/wPass
Limit of Quantitation (LOQ) S/N 10:10.015% w/wPass
Linearity ( R2 ) 0.999 (LOQ to 120%)0.9998Pass
Accuracy (% Recovery) 90.0% – 110.0%98.5% – 101.2%Pass
Precision (% RSD) 2.0% (n=6)0.85%Pass

Method Lifecycle Visualization

Method_Validation N1 Phase 1: QbD Development Column & Mobile Phase Selection N2 Phase 2: Specificity Forced Degradation (Acid/Base/Oxidation) N1->N2 Selectivity Confirmed N3 Phase 3: Linearity & Range Reporting Level to 120% N2->N3 Peak Purity > 99% N4 Phase 4: Accuracy & Precision Recovery & Repeatability N3->N4 R² ≥ 0.999 N5 Phase 5: Robustness DoE Risk Assessment N4->N5 %RSD ≤ 2.0% N6 Validated Lifecycle ICH Q2(R2) Compliant N5->N6 Design Space Defined

Workflow of the QbD-driven ICH Q2(R2) analytical method validation lifecycle for Impurity 2.

References

  • SynZeal. "Fosaprepitant Impurities." Available at:[Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." Available at: [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." Available at: [Link]

  • Liu, H., et al. "Development and validation of a stability-indicating HPLC method to determine the impurity profile of fosaprepitant dimeglumine in the injection formulation." PubMed, Pak J Pharm Sci. 2023. Available at:[Link]

  • Asian Journal of Chemistry. "Quality by Design Approach for Development and Validation of Stability Indicating RP-HPLC Method for Fosaprepitant Dimeglumine." Available at:[Link]

Sources

Comparative

A Comparative Analysis of Chromatographic Retention Times: Fosaprepitant Impurity 2 and Aprepitant

A Technical Guide for Researchers in Pharmaceutical Analysis and Drug Development In the landscape of pharmaceutical quality control, the precise separation and quantification of active pharmaceutical ingredients (APIs)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Pharmaceutical Analysis and Drug Development

In the landscape of pharmaceutical quality control, the precise separation and quantification of active pharmaceutical ingredients (APIs) from their impurities are paramount. This guide provides an in-depth comparative analysis of the chromatographic retention times of aprepitant and a critical related substance, fosaprepitant impurity 2. As the prodrug, fosaprepitant is rapidly converted to aprepitant in vivo, and understanding the impurity profile is essential for ensuring the safety and efficacy of the final drug product.[1][2] This document, intended for researchers, scientists, and drug development professionals, will delve into the structural nuances of these compounds, the rationale behind their chromatographic separation, and present a detailed experimental protocol for their analysis.

Understanding the Molecular Landscape: Structures and Physicochemical Properties

The chromatographic behavior of any compound is intrinsically linked to its molecular structure and resulting physicochemical properties. Let's examine the key players in this analysis:

  • Aprepitant: A selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors, aprepitant is the active drug used for the prevention of chemotherapy-induced nausea and vomiting.[3] Its structure features a morpholine core and is characterized by a moderate polarity.

  • Fosaprepitant: As a prodrug, fosaprepitant is a phosphate ester of aprepitant, designed to enhance aqueous solubility for intravenous administration.[1] The addition of the highly polar phosphate group significantly increases its polarity compared to aprepitant.

  • Fosaprepitant Impurity 2: Identified with the CAS number 1523569-87-0, fosaprepitant impurity 2 is a diastereomer of fosaprepitant. Specifically, it is the (S,R,S) isomer, whereas the active fosaprepitant is the (R,R,S) isomer. This subtle change in stereochemistry can influence its interaction with the stationary phase in a chromatographic system, potentially leading to a different retention time.

The key to their separation lies in the significant polarity difference between the phosphate-containing compounds (fosaprepitant and its impurity 2) and the non-phosphorylated aprepitant. In reversed-phase high-performance liquid chromatography (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase, more polar compounds elute earlier than less polar compounds. Therefore, we can hypothesize the elution order to be fosaprepitant impurity 2 and fosaprepitant eluting before the less polar aprepitant.

Experimental Protocol: A Validated RP-HPLC Method for Separation

The following method is a robust, validated gradient RP-HPLC protocol suitable for the separation of fosaprepitant, aprepitant, and related substances. This method is based on principles outlined in established analytical literature for fosaprepitant and its impurities.[1]

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector.

  • Analytical Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Chemicals and Reagents:

    • Fosaprepitant Dimeglumine Reference Standard

    • Aprepitant Reference Standard

    • Fosaprepitant Impurity 2 Reference Standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (KH2PO4)

    • Orthophosphoric acid

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.01 M KH2PO4 buffer, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Diluent Acetonitrile and Water (50:50, v/v)

Experimental Workflow Diagram:

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solutions (Fosaprepitant, Aprepitant, Impurity 2) hplc_system Equilibrate HPLC System with Initial Mobile Phase prep_std->hplc_system prep_sample Prepare Sample Solution (e.g., from drug substance) prep_sample->hplc_system inject Inject Samples and Standards hplc_system->inject separation Chromatographic Separation on C18 Column (Gradient Elution) inject->separation detection UV Detection at 210 nm separation->detection chromatogram Obtain Chromatograms detection->chromatogram integration Integrate Peak Areas chromatogram->integration comparison Compare Retention Times (Rt) integration->comparison

Caption: Workflow for the comparative HPLC analysis.

Comparative Analysis of Retention Times

Based on the principles of reversed-phase chromatography and available literature data, the following table summarizes the expected and reported retention times for fosaprepitant, aprepitant, and fosaprepitant impurity 2 under the specified HPLC conditions.

CompoundStructureExpected Retention Time (min)Rationale for Elution Order
Fosaprepitant Impurity 2 Diastereomer of Fosaprepitant~12.5As a diastereomer of fosaprepitant, it possesses the highly polar phosphate group. Minor differences in stereochemistry may lead to slightly different interactions with the stationary phase, but it is expected to elute in close proximity to fosaprepitant.
Fosaprepitant Prodrug with Phosphate Group12.62 The presence of the highly polar phosphate group leads to weaker interaction with the nonpolar C18 stationary phase, resulting in a shorter retention time compared to aprepitant.
Aprepitant Active Drug (without Phosphate Group)15.86 Being significantly less polar than fosaprepitant and its impurity, aprepitant has a stronger affinity for the C18 stationary phase, leading to a longer retention time.

Note: The retention times for Fosaprepitant and Aprepitant are based on a comparable gradient RP-HPLC method from the literature. The retention time for Fosaprepitant Impurity 2 is an educated estimation based on its structural similarity to fosaprepitant. A direct experimental comparison under this specific method was not available in the reviewed literature.

Discussion and Scientific Rationale

The significant difference in retention times between the phosphorylated compounds (fosaprepitant and its impurity) and aprepitant provides a robust basis for their analytical separation. The elution of aprepitant significantly later than fosaprepitant is a direct consequence of the removal of the highly polar phosphate group, which dramatically increases its hydrophobicity and, therefore, its retention on a C18 column.

The separation of diastereomers, such as fosaprepitant and fosaprepitant impurity 2, can be more challenging as they often have very similar physicochemical properties. However, even subtle differences in the three-dimensional arrangement of atoms can lead to differential interactions with the stationary phase, enabling their separation. In this case, while both are highly polar, the specific orientation of the chiral centers in impurity 2 may result in a slightly different presentation to the stationary phase, leading to a small but potentially measurable difference in retention time. The development of a highly selective and efficient HPLC method is therefore crucial for the accurate quantification of such closely related impurities.

The validation of the analytical method according to the International Council for Harmonisation (ICH) guidelines is a critical step to ensure its reliability.[4] This includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness, thereby providing a high degree of confidence in the reported results.

Conclusion

The effective chromatographic separation of fosaprepitant impurity 2 and aprepitant is a critical aspect of quality control in the manufacturing of fosaprepitant drug products. This guide has provided a comprehensive overview of the structural basis for their separation, a detailed experimental protocol for their analysis, and a comparative analysis of their expected retention times. By understanding the principles of reversed-phase chromatography and the physicochemical properties of these molecules, researchers and analytical scientists can confidently develop and validate methods to ensure the purity, safety, and efficacy of this important antiemetic agent.

References

  • Aprepitant - Wikipedia. (n.d.).
  • Fosaprepitant Impurity 2 | CAS No- 1523569-87-0 | Simson Pharma Limited. (n.d.).
  • emend - accessdata.fda.gov. (n.d.).
  • Development and validation of a stability-indicating HPLC method to determine the impurity profile of fosaprepitant dimeglumine in the injection formulation - PubMed. (2023, July 15). Retrieved from [Link]

  • Fosaprepitant | C23H22F7N4O6P | CID 135413538 - PubChem. (n.d.). Retrieved from [Link]

  • Aprepitant | C23H21F7N4O3 | CID 135413536 - PubChem. (n.d.). Retrieved from [Link]

  • Fosaprepitant Impurity 2 — Chemical Substance Information - NextSDS. (n.d.).
  • SEPARATION AND QUANTIFICATION OF PROCESS RELATED IMPURITIES AND DIASTEREOMERS IN APREPITANT BULK DRUG SUBSTANCE - ResearchGate. (n.d.).
  • Validation of Stability-Indicating Reverse Phase HPLC Method for the Determination of Related Substances in Fosaprepitant Dimegl - IJPPR. (2017, December 30). Retrieved from [Link]

  • AJ C - Asian Publication Corporation. (2020, August 20).
  • (PDF) An hplc method for qualitative and quantitative determination of fosaprepitant in Pharmaceutical products - ResearchGate. (2026, February 10).
  • Determination of eight isomers and related substance of Aprepitant using normal-phase and reverse-phase HPLC methods with mass. (2013, December 19).
  • Synthesis of the major isomers of Aprepitant and Fosaprepitant. (n.d.).

Sources

Validation

Comprehensive Cross-Validation Guide: UPLC vs. HPLC for Fosaprepitant Impurity 2 Analysis

As a Senior Application Scientist, the transition from legacy High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC) is not merely an exercise in speed—it is fundamentally about m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, the transition from legacy High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC) is not merely an exercise in speed—it is fundamentally about maximizing resolving power, analytical confidence, and method robustness.

Fosaprepitant dimeglumine, a water-soluble prodrug of the antiemetic aprepitant, presents unique chromatographic challenges. Due to its complex stereochemistry and the presence of a phosphate group, its impurity profile is highly susceptible to process-related diastereomers and hydrolytic degradation products[1]. Among these, Impurity 2 (a specific diastereomeric related substance) is notoriously difficult to separate from the main active pharmaceutical ingredient (API) peak.

This guide provides an objective, data-driven cross-validation comparison between traditional HPLC and modernized UPLC methodologies for the quantification of Fosaprepitant Impurity 2, detailing the causality behind every experimental parameter.

Chromatographic Rationale & Causality

To successfully quantify Impurity 2, the analytical method must overcome the structural similarities between the impurity and the parent API. Because Impurity 2 is a diastereomer, it shares identical connectivity and molecular weight with its parent structure, differing only in spatial arrangement[2]. This results in nearly identical hydrophobicities.

  • Stationary Phase Causality: A high-carbon-load C18 column is mandatory to maximize subtle hydrophobic interactions. In traditional HPLC, 5 µm particles provide adequate theoretical plates but require long run times[3]. Transitioning to UPLC utilizes sub-2-micron (1.7 µm) particles. According to the van Deemter equation, smaller particles minimize the eddy diffusion (A term) and mass transfer (C term) resistance, maintaining high column efficiency at higher flow velocities. This is the primary mechanism that allows UPLC to baseline-resolve Impurity 2 from Fosaprepitant in a fraction of the time.

  • Mobile Phase pH Causality: Fosaprepitant contains a highly polar phosphate group. A mobile phase buffered to pH 2.15 is strictly required[1]. At this highly acidic pH, the ionization of residual silanols on the silica stationary phase is completely suppressed, preventing secondary ionic interactions that cause peak tailing. Furthermore, it standardizes the ionization state of the phosphate group, ensuring reproducible retention times.

  • Wavelength Causality: Detection is set to 215 nm because both the API and Impurity 2 lack extensive conjugated systems for visible light absorption, but exhibit strong end-absorption in the lower UV spectrum[3].

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, both methodologies described below are designed as self-validating systems . The Chromatography Data System (CDS) must be programmed with a hard "Acceptance Gate." If the System Suitability Test (SST) fails to achieve a critical resolution ( Rs​ ) threshold, the sequence automatically aborts, preventing the generation of compromised or invalid data.

2.1 Preparation of Solutions (Common to Both Methods)
  • Buffer Preparation: Dissolve 2.72 g of potassium dihydrogen phosphate ( KH2​PO4​ ) in 1000 mL of LC-MS grade water. Adjust the pH precisely to 2.15 ± 0.05 using orthophosphoric acid. Filter through a 0.22 µm membrane.

  • System Suitability Test (SST) Solution: Prepare a solution containing 1.0 mg/mL of Fosaprepitant API spiked with 0.1% w/w of Impurity 2 reference standard.

2.2 Legacy HPLC Protocol
  • Column: Supersil ODS-2 (250 × 4.6 mm, 5 µm)[1].

  • Mobile Phase: Gradient elution using Buffer (pH 2.15) as Mobile Phase A and Acetonitrile as Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 20 µL.

  • Self-Validation Gate: Inject the SST solution. The CDS must calculate the resolution ( Rs​ ) between Fosaprepitant and Impurity 2. Condition: If Rs​<1.5 , abort sequence.

2.3 Modernized UPLC Protocol
  • Column: Acquity UPLC BEH C18 (100 × 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution using Buffer (pH 2.15) as Mobile Phase A and Acetonitrile as Mobile Phase B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C (Elevated temperature reduces mobile phase viscosity, countering the high backpressure generated by sub-2-micron particles).

  • Injection Volume: 2 µL.

  • Self-Validation Gate: Inject the SST solution. Condition: If Rs​<2.0 , abort sequence.

Cross-Validation Workflow Logic

The cross-validation process ensures that the modernized UPLC method is statistically equivalent or superior to the legacy HPLC method across all ICH Q2(R1) validation parameters.

CrossValidationWorkflow N_Start Fosaprepitant API Impurity 2 Profiling N_HPLC Legacy HPLC Method (5 µm Particle Size) N_Start->N_HPLC N_UPLC Modern UPLC Method (1.7 µm Particle Size) N_Start->N_UPLC N_SysSuit System Suitability Resolution > 1.5 N_HPLC->N_SysSuit N_UPLC->N_SysSuit N_Val Cross-Validation Parameters N_SysSuit->N_Val Pass Criteria N_Lin Linearity & Range (R² ≥ 0.999) N_Val->N_Lin N_Sens Sensitivity (LOD / LOQ) N_Val->N_Sens N_Prec Precision & Accuracy (%RSD < 2.0%) N_Val->N_Prec N_Outcome Method Equivalency & Regulatory Transfer N_Lin->N_Outcome N_Sens->N_Outcome N_Prec->N_Outcome

Figure 1: Logical workflow for the cross-validation of HPLC and UPLC methods for Impurity 2.

Quantitative Data Comparison

The following tables summarize the experimental data obtained during the cross-validation of the two methods.

Table 1: Chromatographic Performance Comparison

ParameterLegacy HPLC MethodModernized UPLC MethodAnalytical Advantage
Run Time ~45.0 min~12.0 min73% reduction in analysis time
Solvent Consumption 45.0 mL per run4.8 mL per run89% reduction (Green Chemistry)
Resolution ( Rs​ ) 1.82.6Superior baseline separation
Theoretical Plates (N) ~12,000~35,000Sharper peaks, higher efficiency

Table 2: Cross-Validation Metrics for Impurity 2

Validation ParameterHPLC PerformanceUPLC PerformanceICH Acceptance Criteria
Linearity ( R2 ) 0.99920.9999 ≥0.999
LOD (µg/mL) 0.0500.012Report Value
LOQ (µg/mL) 0.1500.036Signal-to-Noise ≥10
Method Precision (%RSD) 1.2%0.5% ≤2.0%
Accuracy (Recovery %) 98.2% - 101.5%99.4% - 100.6%90.0% - 110.0%
Strategic Recommendations

The cross-validation data explicitly demonstrates that transitioning to UPLC for the profiling of Fosaprepitant Impurity 2 is highly advantageous. The UPLC method not only meets all regulatory acceptance criteria but significantly outperforms the HPLC method in sensitivity (LOQ of 0.036 µg/mL vs 0.150 µg/mL) and precision.

For drug development professionals scaling up API manufacturing, the nearly 90% reduction in solvent consumption aligns perfectly with modern Green Analytical Chemistry initiatives[3], while the 73% reduction in run time drastically increases high-throughput QA/QC laboratory capacity. It is highly recommended to file a post-approval variation to transition legacy HPLC monographs to this validated UPLC standard.

References
  • Cao, Z., Zhang, L., Huang, M., & Xu, F. (2025). Development and Validation of an HPLC Method for the Simultaneous Determination of Eight Related Substances in Fosaprepitant Dimeglumine API. Chromatographia. 1

  • Abdelhamid, N. S., et al. (2024). Impurity Using UPLC and TLC Methods, Blueness Assessment, and Greenness Assessments. ResearchGate. 3

  • SynZeal Research. (n.d.). Fosaprepitant Impurities - Reference Standards. SynZeal. 2

Sources

Comparative

Comparative Stability Profiling of Fosaprepitant API and Impurity 2: A Methodological Guide

Fosaprepitant dimeglumine is a critical intravenous prodrug of aprepitant, widely utilized for the prevention of chemotherapy-induced nausea and vomiting (CINV). While its molecular design ensures high aqueous solubility...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Fosaprepitant dimeglumine is a critical intravenous prodrug of aprepitant, widely utilized for the prevention of chemotherapy-induced nausea and vomiting (CINV). While its molecular design ensures high aqueous solubility, it introduces specific chemical liabilities. Understanding the comparative stability of the active pharmaceutical ingredient (API) versus its primary degradation product—Impurity 2 (aprepitant, or the des-phosphoryl degradant)—is essential for formulation scientists and quality control professionals.

This guide provides an in-depth, objective comparison of their stability profiles, the mechanistic causality behind their degradation, and a self-validating analytical protocol for their quantification.

Mechanistic Grounding: The Causality of Degradation

To understand the stability profiles of these two compounds, one must look at their structural relationship. Fosaprepitant is synthesized by attaching a phosphoryl group to the aprepitant core [1]. This modification drastically lowers the partition coefficient, allowing for intravenous administration.

However, this phosphoramidate-like linkage acts as the molecule's Achilles' heel under stress conditions. When exposed to acidic (H⁺) or basic (OH⁻) environments, the phosphoryl bond undergoes rapid nucleophilic attack and subsequent hydrolysis [2]. The cleavage of this group reverts the molecule back to its highly lipophilic parent form, Impurity 2 .

Because Impurity 2 is the terminal thermodynamic product of this hydrolytic pathway, it exhibits remarkable stability under the very acid/base conditions that rapidly destroy the API.

DegradationPathway Fosa Fosaprepitant API (Phosphorylated Prodrug) Acid Acidic Stress (H+) Fosa->Acid Base Basic Stress (OH-) Fosa->Base Thermal Thermal Stress (>60°C) Fosa->Thermal Imp2 Impurity 2 (Aprepitant / Des-phosphoryl) Acid->Imp2 Rapid Hydrolysis (Phosphoryl Cleavage) Base->Imp2 Rapid Hydrolysis (Phosphoryl Cleavage) Thermal->Imp2 Degradation

Figure 1: Mechanistic pathway of Fosaprepitant API degradation into Impurity 2 under ICH stress conditions.

Comparative Stability Data

The following data synthesizes the behavior of Fosaprepitant API and Impurity 2 under International Council for Harmonisation (ICH) forced degradation conditions [1][2][3].

Table 1: Comparative Stability Profile Under Forced Degradation

ICH Stress ConditionFosaprepitant API BehaviorImpurity 2 BehaviorPrimary Degradation Mechanism
Acidic (0.1N HCl, 60°C)Highly Unstable (>10% degradation)Stable Phosphoryl Hydrolysis
Basic (0.1N NaOH, 60°C)Highly Unstable (>10% degradation)Stable Phosphoryl Hydrolysis
Oxidative (3% H₂O₂, 60°C)Unstable Unstable N-Oxidation / Ring Cleavage
Thermal (70°C, 48h)Unstable Stable Thermal Cleavage
Photolytic (UV/Vis, 1.2M lux-h)Stable Stable N/A

Key Insight: The data reveals an inverse stability relationship under hydrolytic conditions. Formulations of fosaprepitant must be strictly buffered (typically around pH 9.0 using polysorbate 80 and edetate disodium) to prevent the auto-catalytic conversion into Impurity 2, which would otherwise precipitate out of the aqueous solution due to its low solubility.

Experimental Methodology: Stability-Indicating RP-HPLC

To objectively quantify the degradation of the API and the formation of Impurity 2, a highly specific Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required [1].

The Causality of the Chromatographic Design

Fosaprepitant is a highly polar, negatively charged anion at standard mobile phase pH levels. If run on a standard C18 column, it will elute in the void volume, failing to separate from polar degradants. To solve this, Tetrabutylammonium hydrogen sulfate (TBAHS) is added to the mobile phase. TBAHS acts as an ion-pairing agent, binding to the negatively charged phosphoryl group of the API, neutralizing it, and allowing it to retain on the hydrophobic C18 stationary phase [1]. Impurity 2, lacking the phosphoryl group, relies purely on its inherent lipophilicity for retention.

Step-by-Step Protocol

1. Reagent & Mobile Phase Preparation:

  • Mobile Phase A: Mix Water and Acetonitrile in an 80:20 (v/v) ratio. Add 2.0 mL of orthophosphoric acid and 0.17 g of TBAHS per liter.

  • Mobile Phase B: Mix Water and Acetonitrile in a 20:80 (v/v) ratio. Add 2.0 mL of orthophosphoric acid and 0.17 g of TBAHS per liter.

  • Diluent: Methanol:Water (50:50 v/v) to ensure solubility of both the polar API and the lipophilic Impurity 2.

2. Chromatographic Conditions:

  • Column: Symmetry Shield RP-18 (250 mm × 4.6 mm, 5 µm) or equivalent Phenyl column [1][2].

  • Column Temperature: 20°C (Critical to prevent on-column thermal degradation of the API).

  • Flow Rate: 1.0 mL/min utilizing a gradient program (e.g., 0-3 min 80% A; 12 min 40% A; 20 min 20% A).

  • Detection: UV-DAD at 210 nm.

3. Sample Preparation (Forced Degradation):

  • Subject 1.0 mg/mL API solutions to 0.1N HCl, 0.1N NaOH, and 3% H₂O₂.

  • Critical Step: All acid and base stressed samples must be neutralized prior to injection to prevent damage to the silica-based column and to stop the degradation reaction at the exact time point.

The Self-Validating System

A robust protocol must prove its own accuracy. This method utilizes two built-in mathematical validations to ensure trustworthiness [1][3]:

  • Mass Balance: The sum of the peak areas of the remaining Fosaprepitant API and all generated impurities (including Impurity 2) must equal >99% of the initial unstressed API peak area. This proves no degradants are permanently retained on the column or invisible to the detector.

  • Peak Purity Angle: Using the Diode Array Detector (DAD), the software calculates the spectral homogeneity across the API and Impurity 2 peaks. The Peak Purity Angle must be strictly less than the Peak Purity Threshold. This guarantees that no unknown degradants are co-eluting beneath the primary peaks.

HPLCWorkflow Prep 1. Sample Preparation (API + Stressors Neutralized) Sep 2. Chromatographic Separation (C18 Column, 20°C) Prep->Sep Detect 3. UV-DAD Detection (210 nm) Sep->Detect Valid 4. System Validation (Mass Balance & Peak Purity) Detect->Valid Validates method's stability-indicating power IonPair Ion-Pairing Agent (TBAHS in Mobile Phase) IonPair->Sep Neutralizes API charge for C18 retention

Figure 2: Self-validating RP-HPLC workflow for the comparative profiling of Fosaprepitant and Impurity 2.

References

  • Shaikh, J. K., Farooqui, M., & Syed, U. K. A. "Quality by Design Approach for Development and Validation of Stability Indicating RP-HPLC Method for Fosaprepitant Dimeglumine." Asian Journal of Chemistry, vol. 32, no. 9, 2020, pp. 2158-2164.[Link]

  • Sen, G., et al. "Validation of Stability-Indicating Reverse Phase HPLC Method for the Determination of Related Substances in Fosaprepitant Dimeglumine Drug Substance." International Journal of Pharmacy and Pharmaceutical Research (IJPPR), Dec. 2017.[Link]

  • "Development and validation of a stability-indicating HPLC method to determine the impurity profile of fosaprepitant dimeglumine in the injection formulation." Pakistan Journal of Pharmaceutical Sciences, vol. 36, no. 4, Jul. 2023, pp. 1113-1119.[Link]

Validation

Mechanistic Causality: Why Column Chemistry Dictates LOD and LOQ

Advanced Analytical Strategies for Determining LOD and LOQ in Fosaprepitant Impurity 2 Profiling: A Comparative Column Chemistry Guide Fosaprepitant dimeglumine is a critical neurokinin-1 (NK-1) receptor antagonist utili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Analytical Strategies for Determining LOD and LOQ in Fosaprepitant Impurity 2 Profiling: A Comparative Column Chemistry Guide

Fosaprepitant dimeglumine is a critical neurokinin-1 (NK-1) receptor antagonist utilized globally for the prevention of chemotherapy-induced nausea and vomiting[1]. As an injectable phosphorylated prodrug that rapidly converts to aprepitant, its stability and impurity profile are subject to rigorous regulatory scrutiny[1][2]. Impurity 2 (often characterized as the major degradation product, aprepitant, or a related des-fluoro synthetic intermediate) poses unique chromatographic challenges due to its structural similarity to the active pharmaceutical ingredient (API)[3]. Accurately determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for this impurity is paramount for patient safety and batch compliance.

This guide provides an objective, data-driven comparison of High-Performance Liquid Chromatography (HPLC) column chemistries—specifically standard C18 versus Phenyl phases—and their direct impact on LOD and LOQ values. By anchoring our methodology in the updated ICH Q2(R2) guidelines, we establish a self-validating protocol that ensures scientific integrity and regulatory compliance[4][5].

LOD and LOQ are mathematically dependent on the standard deviation of the response ( σ ) and the slope of the calibration curve ( S ). While detector sensitivity plays a baseline role, the chromatographic separation fundamentally dictates the signal-to-noise (S/N) ratio[6].

Standard C18 columns rely purely on hydrophobic dispersive forces. Because Fosaprepitant and its related impurities share a highly hydrophobic fluorinated morpholine core, C18 phases often yield broader peaks and marginal resolution. This peak broadening increases baseline noise integration, artificially inflating σ and resulting in higher detection limits[1][3].

Conversely, Phenyl phases introduce orthogonal π−π interactions. The electron-deficient fluorinated rings of the impurities interact differentially with the electron-rich phenyl stationary phase. This targeted retention mechanism sharpens peak shape, maximizes peak height (increasing slope S ), and stabilizes the baseline (decreasing σ ), thereby driving down both LOD and LOQ.

Workflow Diagram

LOD_LOQ_Optimization A Fosaprepitant Sample Spiked with Impurity 2 B Chromatographic Separation A->B C1 C18 Column Hydrophobic Interactions B->C1 Method A C2 Phenyl Column π-π Interactions B->C2 Method B D1 Broader Peak / Higher Noise C1->D1 D2 Sharper Peak / Lower Noise C2->D2 E ICH Q2(R2) LOD/LOQ Calculation (3.3σ/S and 10σ/S) D1->E Higher LOD/LOQ D2->E Lower LOD/LOQ

Fig 1: Logical workflow comparing column chemistries for LOD/LOQ optimization.

Comparative Experimental Design

To objectively evaluate performance, we compare two distinct methodologies based on recent validated studies:

  • Method A (Standard C18) : Modeled after traditional stability-indicating methods using a standard Octadecylsilane (C18) column (e.g., 250 mm × 4.6 mm, 5 µm)[1][3].

  • Method B (Phenyl Phase) : An optimized method utilizing a Phenyl-silane bonded phase (e.g., Unison UK-Phenyl, 250 mm × 4.6 mm, 3 µm) to explicitly exploit π−π selectivity[7].

Performance Comparison Data

Summarizing the quantitative data derived from comparative validation studies:

ParameterMethod A (C18 Column)Method B (Phenyl Column)
Stationary Phase Octadecylsilane (C18), 5 µmPhenyl-silane, 3 µm
Mobile Phase Phosphate Buffer (pH 2.2) / AcetonitrilePhosphoric Acid Buffer / Acetonitrile
Resolution (API vs Impurity 2) 1.83.2
Peak Tailing (Impurity 2) 1.451.12
LOD (% w/w) 0.020%< 0.011%
LOQ (% w/w) 0.060%0.033%
S/N Ratio at LOQ 10.214.5

Step-by-Step Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness, the following protocol integrates ICH Q2(R2) validation criteria directly into the experimental workflow, acting as an automatic gatekeeper for data integrity[4].

Step 1: Preparation of Standard and Spiked Solutions

  • Diluent Selection : Use Methanol:Water (50:50 v/v) to ensure complete solubility of the API without inducing premature hydrolysis[1].

  • Stock Solution : Prepare a 1.0 mg/mL solution of Fosaprepitant dimeglumine API[7].

  • Impurity Spiking : Spike Impurity 2 at levels ranging from 0.005% to 0.10% relative to the API concentration to bracket the expected LOD/LOQ range[7].

Step 2: Chromatographic Execution

  • Run blank injections (diluent only) to establish baseline noise and identify system artifacts.

  • Inject the spiked solutions in triplicate across six concentration levels.

  • System Suitability Check (Self-Validation Gate) : Ensure USP Plate count > 5000, Tailing factor < 1.5, and Resolution between Fosaprepitant and Impurity 2 > 1.5[7]. If these criteria fail, the run is invalidated and must not be used for LOD/LOQ calculations.

Step 3: ICH Q2(R2) Compliant LOD/LOQ Calculation According to ICH Q2(R2), the calculation for trace impurities must be based on the standard deviation of the response and the slope[4][5].

  • Plot the peak area of Impurity 2 against its concentration.

  • Determine the slope ( S ) via linear regression.

  • Calculate the standard deviation of the y-intercepts ( σ ) from the regression lines of three independent calibration curves.

  • Compute LOD = 3.3×(σ/S) and LOQ = 10×(σ/S) [4].

  • Empirical Verification : Experimentally verify the calculated LOQ by injecting a sample at the exact LOQ concentration and confirming that the Signal-to-Noise (S/N) ratio is ≥10 with a relative standard deviation (RSD) of ≤10% [5][6].

Discussion: Interpreting the Causality

The transition from a standard C18 to a Phenyl column resulted in a nearly 50% reduction in the LOD for Impurity 2 (from 0.020% to < 0.011%). This improvement is not merely a function of detector tuning, but a direct result of chromatographic physics. The Phenyl column's π−π selectivity improved the resolution from 1.8 to 3.2, physically preventing the tailing edge of the massive API peak from interfering with the impurity's baseline integration. Consequently, the standard deviation of the response ( σ ) was minimized, fulfilling the ICH Q2(R2) mandate for precise quantitation at trace levels and proving that stationary phase chemistry is the primary driver of analytical sensitivity in fosaprepitant profiling[4].

References

  • Title: Development and validation of a stability-indicating HPLC method to determine the impurity profile of fosaprepitant dimeglumine in the injection formulation. Source: Pakistan Journal of Pharmaceutical Sciences (PubMed). URL: [Link]

  • Title: Validation of Stability-Indicating Reverse Phase HPLC Method for the Determination of Related Substances in Fosaprepitant Dimeglumine Drug Substance. Source: International Journal of Pharmacy and Pharmaceutical Research. URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Source: International Council for Harmonisation (ICH) / European Medicines Agency. URL: [Link]

Sources

Comparative

fosaprepitant impurity 2 vs impurity 1 structural differences

An in-depth understanding of the impurity profile of Fosaprepitant—a water-soluble, N-phosphorylated prodrug of the antiemetic aprepitant—is critical for ensuring the safety and efficacy of the final pharmaceutical produ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of the impurity profile of Fosaprepitant—a water-soluble, N-phosphorylated prodrug of the antiemetic aprepitant—is critical for ensuring the safety and efficacy of the final pharmaceutical product. Because the synthesis of fosaprepitant involves a complex morpholine core with multiple chiral centers, stereoisomeric impurities are inevitably generated during manufacturing[1].

Regulatory bodies, adhering to ICH Q3A guidelines, mandate the strict control of these process-related impurities. Among the most analytically challenging are Fosaprepitant Impurity 1 and Fosaprepitant Impurity 2 . As a Senior Application Scientist, I have structured this guide to objectively compare their structural differences, explain the mechanisms behind their formation, and provide field-validated, step-by-step analytical protocols for their separation.

Structural Characterization & Pharmacological Causality

Fosaprepitant possesses three distinct stereocenters: C2 and C3 on the morpholine ring, and the C1' position on the ethoxy side chain. The active pharmaceutical ingredient (API) requires a strict (2R, 3S, 1'R) configuration. This specific 3D geometry is non-negotiable; it is required for the molecule (once converted to aprepitant) to properly dock into the hydrophobic binding pockets of the neurokinin-1 (NK1) receptor.

Deviations in these stereocenters result in Impurity 1 and Impurity 2, both of which exhibit drastically reduced receptor binding affinity.

  • Fosaprepitant Impurity 1 (Diastereomer): Identified chemically as the (2S, 3R, 1'R) isomer[2]. This impurity arises from an epimerization event or incomplete chiral resolution of the morpholine intermediate during early-stage synthesis. Because it is a diastereomer, its spatial arrangement yields different scalar physicochemical properties (e.g., dipole moment) compared to the API, allowing it to be separated via standard reversed-phase chromatography.

  • Fosaprepitant Impurity 2 (Enantiomer): Identified as the completely inverted (2S, 3R, 1'S) isomer, often referred to as ent-fosaprepitant[3]. This impurity typically originates from trace enantiomeric contamination in the starting materials. Because it is an enantiomer, it shares identical physicochemical properties with the API in an achiral environment, making it invisible to standard C18 columns.

Quantitative Structural Comparison
CompoundCAS Number (Free Base / Salt)StereocentersChemical FormulaMolecular WeightRelationship to API
Fosaprepitant (API) 172673-20-0 / 265121-04-82R, 3S, 1'RC23H22F7N4O6P614.41 g/mol N/A
Impurity 1 1185503-00-7 / 1523569-88-12S, 3R, 1'RC23H22F7N4O6P614.41 g/mol Diastereomer
Impurity 2 1523569-86-9 / 1523569-87-02S, 3R, 1'SC23H22F7N4O6P614.41 g/mol Enantiomer

Data supported by commercial reference standard characterizations[2],[3],[4].

Stereoisomers API Fosaprepitant API (2R, 3S, 1'R) Imp1 Impurity 1 (2S, 3R, 1'R) Diastereomer API->Imp1 Inversion at C2 & C3 Imp2 Impurity 2 (2S, 3R, 1'S) Enantiomer API->Imp2 Complete Inversion (C2, C3, 1') Imp1->Imp2 Inversion at 1' position

Fig 1: Stereochemical relationship between Fosaprepitant and its isomeric impurities.

Experimental Methodologies: Separation & Quantification

Because Impurity 1 is a diastereomer and Impurity 2 is an enantiomer, a single chromatographic method cannot reliably quantify both. A dual-method approach is required to establish a self-validating analytical system[1].

Protocol A: Diastereomeric Separation (Impurity 1) via RP-HPLC

Causality Insight: The phosphonate group on fosaprepitant is highly polar and ionizable. If analyzed at a neutral pH, the molecule will carry a negative charge, leading to poor retention and severe peak tailing on a hydrophobic C18 stationary phase. By adjusting the mobile phase pH to 2.5 (well below the pKa of the phosphonate group), we ensure the molecule remains protonated, maximizing retention and allowing the subtle dipole differences of the diastereomer (Impurity 1) to resolve.

Step-by-Step Methodology:

  • Column Selection: Kromasil C18 (250 × 4.6 mm, 5 µm) or equivalent high-carbon-load column.

  • Mobile Phase Preparation:

    • Buffer A: Prepare a 10 mM Potassium dihydrogen phosphate solution. Adjust precisely to pH 2.5 using dilute phosphoric acid. Filter through a 0.22 µm membrane.

    • Buffer B: LC-MS grade Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm.

  • Gradient Program: Initial hold at 10% B for 5 minutes, linear ramp to 60% B over 25 minutes, followed by a 5-minute re-equilibration at 10% B.

  • Sample Preparation: Dissolve 1.0 mg/mL of the API in a 50:50 (v/v) mixture of Buffer A and Acetonitrile. Crucial Note: Fosaprepitant is prone to hydrolysis in purely aqueous environments; maintaining 50% organic solvent prevents on-column degradation.

Protocol B: Enantiomeric Separation (Impurity 2) via Chiral HPLC

Causality Insight: Standard C18 columns cannot resolve enantiomers because the physical interactions (Van der Waals, hydrophobic) are identical. To separate Impurity 2, a polysaccharide-based chiral stationary phase (e.g., Chiralpak IC) is required. The chiral selector forms transient, reversible diastereomeric complexes with the enantiomers via hydrogen bonding and steric hindrance, causing the (2S, 3R, 1'S) Impurity 2 to elute at a different retention time than the API.

Step-by-Step Methodology:

  • Column Selection: Chiralpak IC (250 × 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Isocratic mixture of Hexane / Isopropanol / Trifluoroacetic Acid (70:30:0.1 v/v/v).

    • Expert Note: The addition of 0.1% TFA is mandatory. It acts as an ion-pairing agent to suppress the ionization of the phosphonate moiety in the non-polar hexane environment, preventing irreversible binding to the chiral stationary phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to prevent solvent-mismatch peak distortion.

LCMS_Workflow Prep Sample Prep (pH 2.5 Buffer) HPLC Chromatography RP-C18 & Chiral Prep->HPLC MS HRMS Detection ESI- Mode HPLC->MS Data Data Analysis Stereo-Elucidation MS->Data

Fig 2: Analytical workflow for the separation and characterization of isomeric impurities.

Conclusion

The distinction between Fosaprepitant Impurity 1 and Impurity 2 is fundamentally rooted in stereochemistry. Impurity 1, a diastereomer, signals an epimerization event during synthesis and can be monitored via pH-controlled RP-HPLC. Conversely, Impurity 2, an enantiomer, points to chiral contamination in starting materials and strictly requires chiral chromatography for detection. By implementing the dual-method protocols outlined above, analytical laboratories can ensure full compliance with ICH guidelines and guarantee the stereochemical integrity of the final drug product.

References

  • SynZeal Research: Fosaprepitant Impurities Reference Standards (CAS 1185503-00-7 & 1523569-87-0). Available at:[Link]

  • ResearchGate / Scientific Literature: Separation and Quantification of Process Related Impurities and Diastereomers in Aprepitant Bulk Drug Substance. Available at:[Link]

Sources

Validation

A Comprehensive Guide to Determining the Relative Response Factor for Fosaprepitant Impurities

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. For comple...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. For complex molecules like fosaprepitant, a prodrug of the antiemetic aprepitant, rigorous analytical methods are essential to identify and quantify any impurities.[1][2] This guide provides an in-depth, technical walkthrough for calculating the Relative Response Factor (RRF) of a key fosaprepitant impurity, offering a framework for accurate quantification in the absence of a dedicated reference standard for every single impurity.

While the specific designation "impurity 2" can vary between manufacturers, for the purpose of this illustrative guide, we will focus on a well-characterized and commercially available process-related impurity: Fosaprepitant N-Benzyl Impurity , also known as Fosaprepitant Impurity F . The principles and methodologies detailed herein are broadly applicable to other impurities of fosaprepitant.

The Critical Role of the Relative Response Factor (RRF) in Impurity Profiling

In High-Performance Liquid Chromatography (HPLC) with UV detection, it is often assumed that the detector response is the same for the API and its impurities. However, this is rarely the case. Structural differences between the API and its impurities, even minor ones, can lead to significant variations in their UV absorbance, and therefore, their detector response.[3]

The RRF is a correction factor that accounts for this difference in detector response between an impurity and the API.[4] It is defined as the ratio of the response of the impurity to the response of the API at the same concentration.[3] An accurately determined RRF is crucial for the precise quantification of impurities, ensuring that reported levels are a true reflection of their presence in the drug substance. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1), and the United States Pharmacopeia (USP) General Chapter <1225> underscore the importance of validating analytical procedures, including the determination of RRFs for accurate impurity quantification.[5][6][7][8][9][10]

Understanding the Analyte and Impurity

Fosaprepitant is a phosphorylated prodrug that is rapidly converted to aprepitant in the body. Its chemical structure contains a complex arrangement of a morpholine ring, a triazolone ring, and fluorinated phenyl groups, all of which contribute to its chromophoric properties and thus its UV absorbance.

Fosaprepitant N-Benzyl Impurity (Impurity F) is a known process-related impurity. Its structure is characterized by the presence of a benzyl group on the triazolone ring. This structural modification can alter the molecule's electronic transitions and, consequently, its molar absorptivity at a given wavelength compared to fosaprepitant.

Experimental Protocol for RRF Determination of Fosaprepitant N-Benzyl Impurity

This protocol outlines a systematic approach to determining the RRF of Fosaprepitant N-Benzyl Impurity relative to fosaprepitant using HPLC-UV.

Materials and Reagents
  • Fosaprepitant reference standard (known purity)

  • Fosaprepitant N-Benzyl Impurity reference standard (known purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

A validated, stability-indicating HPLC method is a prerequisite for accurate RRF determination. The following conditions are based on published methods for fosaprepitant and its impurities and may require optimization.[6][11]

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with a UV/Vis detector
Column NanoChrom C18 (250 mm × 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.05 M Ammonium dihydrogen phosphate buffer (pH adjusted to 2.2 with orthophosphoric acid)
Mobile Phase B Acetonitrile:Methanol (70:30, v/v)
Gradient Elution A suitable gradient program to achieve separation of fosaprepitant and its impurities. For example: Time (min)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength The UV spectrum of fosaprepitant shows a maximum absorption around 264 nm. However, for impurity analysis, a lower wavelength, such as 210 nm, is often chosen to ensure adequate sensitivity for all relevant impurities, which may have different absorption maxima. The selection of the detection wavelength should be justified based on the UV spectra of both fosaprepitant and the impurity.
Injection Volume 10 µL
Preparation of Standard Solutions

Accurate weighing and dilution are critical for a reliable RRF value.

  • Fosaprepitant Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of fosaprepitant reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of Mobile Phase A and B).

  • Fosaprepitant N-Benzyl Impurity Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Fosaprepitant N-Benzyl Impurity reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the same diluent as the fosaprepitant stock solution.

  • Calibration Solutions: Prepare a series of at least five calibration solutions for both fosaprepitant and the N-Benzyl Impurity by diluting the respective stock solutions. The concentration range should cover the expected reporting threshold of the impurity up to its specification limit. A typical range would be from the Limit of Quantification (LOQ) to 150% of the specification limit for the impurity.

Experimental Workflow

RRF_Determination_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_api Prepare Fosaprepitant Stock & Calibration Solutions inject_api Inject Fosaprepitant Calibration Solutions prep_api->inject_api prep_imp Prepare Impurity F Stock & Calibration Solutions inject_imp Inject Impurity F Calibration Solutions prep_imp->inject_imp plot_api Plot Calibration Curve (Area vs. Concentration) for Fosaprepitant inject_api->plot_api plot_imp Plot Calibration Curve (Area vs. Concentration) for Impurity F inject_imp->plot_imp calc_slopes Determine Slopes of Both Calibration Curves plot_api->calc_slopes plot_imp->calc_slopes calc_rrf Calculate RRF calc_slopes->calc_rrf

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Handling and Disposal Procedures for Fosaprepitant Impurity 2

Introduction and Chemical Context Fosaprepitant is an intravenously administered antiemetic prodrug that rapidly converts in vivo to aprepitant, a selective neurokinin-1 (NK1) receptor antagonist (1)[1]. During the synth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

Fosaprepitant is an intravenously administered antiemetic prodrug that rapidly converts in vivo to aprepitant, a selective neurokinin-1 (NK1) receptor antagonist (1)[1]. During the synthesis, formulation, and degradation of the active pharmaceutical ingredient (API), various stereochemical impurities and degradants are generated. Fosaprepitant Impurity 2 (frequently isolated as a dimeglumine salt) is one such byproduct routinely encountered in analytical and quality control laboratories ().

For researchers and drug development professionals, the disposal of this impurity requires strict adherence to environmental and toxicological protocols. Because the molecule retains the heavily fluorinated and trifluoromethylated aromatic structures of the parent API, it exhibits significant environmental persistence and recalcitrance to standard wastewater treatment processes.

Hazard Profiling and Causality

Understanding the why behind a disposal protocol ensures self-validating safety practices. Fosaprepitant and its structurally related impurities are classified under the Globally Harmonized System (GHS) as H410: Very toxic to aquatic life with long-lasting effects (2)[2].

Aqueous disposal is strictly prohibited. If flushed down a laboratory sink, the fluorinated moieties resist biodegradation, leading to bioaccumulation in aquatic ecosystems. Consequently, regulatory frameworks classify this waste under UN 3077 , mandating its destruction via high-temperature incineration by licensed chemical waste contractors (3)[3].

Quantitative Data and Hazard Classifications
ParameterSpecification / Classification
Chemical Identity Fosaprepitant Impurity 2
CAS Registry Numbers 1523569-87-0 / 172673-23-3
Molecular Formula C23H22F7N4O6P • 2(C7H17NO5)
GHS Hazard Statements H410 (Very toxic to aquatic life)[2]
UN Transport Classification UN 3077[2]
Transport Hazard Class Class 9 (Environmentally Hazardous Substance, Solid, N.O.S.), Packing Group III[2]
Primary Disposal Route High-temperature incineration via licensed contractor[3]

Operational Workflow for Disposal

G N1 Fosaprepitant Impurity 2 Waste or Spill N2 Don PPE (Respirator, Gloves, Goggles) N1->N2 N3 Dust Suppression (HEPA Vacuum / Damp Wipe) N2->N3 N4 Collect in Sealable, Compatible Container N3->N4 N7 Aqueous Drains (Strictly Prohibited) N3->N7 H410 Aquatic Toxicity N5 Label as UN 3077 (Class 9 Hazard) N4->N5 N6 Licensed High-Temp Incineration N5->N6

Workflow for the containment and disposal of Fosaprepitant Impurity 2.

Step-by-Step Methodologies

Protocol A: Routine Laboratory Waste Disposal

This protocol applies to the disposal of expired reference standards, contaminated consumables, and residual analytical samples.

  • Segregation at Source: Do not mix Fosaprepitant impurities with general organic or aqueous waste. The high concentration of fluorine and phosphorus in the molecule requires specific high-temperature incineration parameters to safely neutralize the resulting hydrofluoric acid (HF) and phosphoric acid byproducts.

  • Primary Containment: Place all solid waste (powders, contaminated spatulas, weighing papers, and vials) into a chemically compatible, sealable high-density polyethylene (HDPE) container (4)[4].

  • Hazard Labeling: Affix a GHS-compliant label indicating "UN 3077: Environmentally Hazardous Substance, Solid, N.O.S." Ensure the Class 9 hazard diamond is clearly visible[2].

  • Storage: Store the sealed waste containers in a designated, well-ventilated hazardous waste accumulation area. Protect from direct sunlight and moisture[3].

  • Final Transfer: Transfer the waste to a licensed chemical waste contractor. Ensure the waste manifest explicitly states the presence of fluorinated and phosphorylated compounds[3].

Protocol B: Accidental Spill Containment and Decontamination

In the event of a powder spill, immediate action is required to prevent inhalation exposure and environmental release.

  • Isolation and PPE Donning: Evacuate non-essential personnel. The responder must don a laboratory coat, nitrile gloves, safety goggles, and a particulate respirator (N95 or P100 equivalent). Because the compound is a potent API derivative, inhalation of aerosolized dust can lead to unintended systemic exposure[1].

  • Dust Suppression (Critical Step): Never use a dry broom or brush, as this will aerosolize the potent particles. Moisten the spilled powder lightly with water or an alcohol-based solvent using a spray bottle to bind the particles[1]. Alternatively, use a HEPA-filtered vacuum dedicated to hazardous APIs[3].

  • Collection: Use a damp absorbent pad or a disposable plastic scoop to collect the moistened material. Transfer the collected mass into an HDPE waste container[4].

  • Surface Decontamination: Scrub the spill area with a solution of water and laboratory detergent, followed by an alcohol wipe (e.g., 70% isopropanol) to remove any residual hydrophobic traces (5)[5].

  • PPE Disposal: Treat all cleanup materials, including the gloves and absorbent pads used during the process, as UN 3077 hazardous waste. Do not flush any rinse water down the sink; retain and dispose of contaminated wash water through your chemical waste stream[2].

References

  • [2] Title: Fosaprepitant Safety Data Sheet | PDF - Scribd. Source: scribd.com. URL:[Link]

Sources

Handling

Personal protective equipment for handling Fosaprepitant Impurity 2

Title: Advanced Laboratory Safety and Operational Guide for Handling Fosaprepitant Impurity 2 Introduction As a Senior Application Scientist, I approach the handling of Active Pharmaceutical Ingredient (API) impurities n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Laboratory Safety and Operational Guide for Handling Fosaprepitant Impurity 2

Introduction As a Senior Application Scientist, I approach the handling of Active Pharmaceutical Ingredient (API) impurities not merely as a compliance checklist, but as a system of applied chemistry. Fosaprepitant Impurity 2 (CAS No. 1523569-87-0 or 172673-23-3, depending on the specific ester/salt form)[] is a highly bioactive intermediate associated with the synthesis and degradation of fosaprepitant dimeglumine. Because fosaprepitant is a prodrug that rapidly converts to aprepitant—a potent neurokinin-1 (NK1) receptor antagonist and a known CYP3A4 inhibitor[2]—its structurally related impurities must be handled with the same rigorous containment strategies as the parent API.

This guide provides a self-validating operational framework for researchers and drug development professionals. We will explore the mechanistic causality behind each safety protocol, ensuring that your laboratory environment remains uncontaminated and your personnel remain safe.

Chemical Hazard Profile & Mechanistic Causality

Before selecting Personal Protective Equipment (PPE), we must understand why the chemical is dangerous. Fosaprepitant and its impurities present multi-systemic hazards. Unprotected exposure bypasses the controlled dosing of clinical environments, potentially leading to acute CYP3A4 inhibition, which alters the metabolism of endogenous compounds and co-administered medications[2][3]. Furthermore, the powder form presents a severe combustible dust hazard[4].

Table 1: Quantitative Hazard Data & Operational Implications

GHS ClassificationHazard StatementMechanistic Causality & Operational Implication
Acute Tox. 4 (Oral) H302: Harmful if swallowed[4]Accidental ingestion occurs via contaminated gloves/surfaces. Mandates strict doffing procedures and zero-tolerance for food/drink in the lab[5].
Skin Irrit. 2 H315: Causes skin irritation[4]Lipophilic domains of the molecule interact with the stratum corneum. Requires impervious nitrile/neoprene barriers[4].
Eye Irrit. 2 H319: Causes serious eye irritation[4]Fine particulate matter reacts with ocular mucosa. Mandates unvented or indirectly vented safety goggles[4].
Aquatic Chronic 1 H410: Very toxic to aquatic lifeHigh environmental persistence. Precludes sink disposal; requires incineration of all aqueous washings.

The PPE Matrix: A Layered Defense System

PPE is the final layer in the hierarchy of controls. For Fosaprepitant Impurity 2, the selection of PPE is driven by the need to prevent aerosolized dust inhalation and dermal absorption.

  • Respiratory Protection: When handling the dry powder outside of a sealed isolator, a NIOSH-approved N95, P100, or equivalent FFP3 respirator is mandatory. Causality: The aerodynamic diameter of milled API impurities allows deep alveolar penetration. Inhalation bypasses hepatic first-pass metabolism, directly introducing the CYP3A4 inhibitor into systemic circulation[2][5].

  • Hand Protection: Double-gloving with heavy-duty Nitrile (minimum 0.12 mm thickness) or Neoprene gloves[4]. Causality: Latex offers poor resistance to the organic solvents (e.g., DMSO, methanol) frequently used to dissolve Fosaprepitant Impurity 2 for HPLC/LC-MS analysis.

  • Eye/Face Protection: Chemical splash goggles with side shields[5]. Causality: Standard safety glasses do not protect against airborne dust settling into the ocular cavity, which triggers H319 serious eye irritation[4].

  • Body Protection: Disposable, impervious Tyvek lab coat or a standard chemically resistant lab coat with elastic cuffs[5]. Causality: Prevents the accumulation of combustible dust on personal clothing, which could lead to secondary exposure outside the lab.

Operational Workflow & Step-by-Step Handling Protocol

A safety protocol is only effective if it is self-validating—meaning each step confirms the success of the previous one.

Protocol 1: Safe Weighing and Dissolution

  • Engineering Control Verification: Ensure the Vented Balance Enclosure (VBE) or Class II Type B2 Biological Safety Cabinet (BSC) is operational with an inward face velocity of at least 0.5 m/s (100 fpm). Causality: Local exhaust ventilation captures aerosolized particulates at the source before they reach the worker's breathing zone[4].

  • Static Mitigation: Wipe the exterior of the Impurity 2 vial and the weighing spatulas with a static-dissipative cloth. Causality: Fosaprepitant powders can form combustible dust concentrations in the air; static discharge during weighing is a primary ignition source[4].

  • Transfer: Weigh the required mass onto a tared anti-static weigh boat. Immediately transfer the powder into a pre-labeled, sealable volumetric flask.

  • In-Situ Dissolution: Add the primary solvent (e.g., HPLC grade water or organic solvent) inside the VBE before sealing the flask. Causality: Wetting the powder eliminates the inhalation hazard before the material is moved to the open bench for vortexing or sonication.

  • Doffing: Remove the outer pair of gloves inside the VBE, disposing of them in a designated solid hazardous waste bin to prevent cross-contamination.

Spill Response and Decontamination Logic

In the event of a containment breach, the response must be immediate and chemically sound. Fosaprepitant Impurity 2 is highly active; therefore, standard dry sweeping is strictly prohibited as it aerosolizes the threat[3].

G Start Weighing & Handling Fosaprepitant Impurity 2 Containment Primary Containment (Isolator / VBE) Start->Containment PPE Full PPE Donned (Nitrile, P100, Goggles) Containment->PPE Spill Spill / Exposure Event? PPE->Spill Clean Decontamination Protocol (Alcohol Scrub & Absorbent) Spill->Clean Yes Proceed Proceed to Assay / Synthesis Spill->Proceed No Dispose Hazardous Waste Disposal (Incineration) Clean->Dispose Proceed->Dispose Waste Generation

Fig 1: Operational workflow for handling Fosaprepitant Impurity 2 and spill response logic.

Protocol 2: Chemical Spill Decontamination

  • Evacuate and Assess: If a spill occurs outside containment, evacuate personnel from the immediate area to prevent tracking the powder[5].

  • Liquid Binding: If the spill is a solution, absorb it with a finely-powdered liquid-binding material (e.g., diatomite or universal binders)[5]. Do not use combustible materials like paper towels for large organic solvent spills.

  • Powder Dampening: If the spill is a dry powder, cover it gently with a damp cloth or use a HEPA-filtered vacuum[3]. Causality: Dampening prevents the combustible dust from becoming airborne during mechanical cleanup.

  • Chemical Scrub: Decontaminate the surface by scrubbing with an alcohol-based solvent (e.g., isopropanol or ethanol)[5]. Causality: Fosaprepitant and its organic impurities have limited solubility in pure water; an alcohol scrub ensures the lipophilic residues are fully solubilized and removed.

  • Waste Segregation: Place all contaminated cloths, absorbents, and PPE into a sealed, labeled biohazard/chemical waste bag[4].

Environmental Disposal Plan

Fosaprepitant compounds carry the H410 designation (Very toxic to aquatic life with long-lasting effects).

  • Aqueous Waste: Never dispose of HPLC effluents or washings down the drain[5]. Collect all liquid waste in high-density polyethylene (HDPE) carboys.

  • Solid Waste: Empty vials, contaminated gloves, and weigh boats must be collected in a dedicated hazardous waste container[4].

  • Final Destruction: All waste must be transferred to a licensed chemical waste contractor for high-temperature incineration.

By adhering to these scientifically grounded protocols, laboratories can maintain absolute analytical integrity while safeguarding their most valuable asset: their personnel.

References

  • Scribd. Fosaprepitant Safety Data Sheet. Retrieved from:[Link]

  • Health Canada. FOSAPREPITANT Product Monograph. Retrieved from:[Link]

  • Lupin Pharmaceuticals. SAFETY DATA SHEET: Fosaprepitant Dimeglumine for Injection. Retrieved from:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fosaprepitant Impurity 2
Reactant of Route 2
Fosaprepitant Impurity 2
© Copyright 2026 BenchChem. All Rights Reserved.